2-(2-Bromoethoxy)naphthalene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALVESVNGTFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348788 | |
| Record name | 2-(2-bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13247-80-8 | |
| Record name | 2-(2-Bromoethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13247-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(2-Bromoethoxy)naphthalene for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Properties, and Applications of a Versatile Naphthalene Derivative
Abstract
2-(2-Bromoethoxy)naphthalene, a key bifunctional molecule, is a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, combining a fluorescent naphthalene core with a reactive bromoethoxy chain, makes it a versatile tool for researchers, particularly in the fields of drug development and biochemical analysis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, potential applications, and essential safety information.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₁₂H₁₁BrO. Its structure features a naphthalene ring substituted with a 2-bromoethoxy group at the second position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13247-80-8 | N/A |
| Molecular Formula | C₁₂H₁₁BrO | N/A |
| Molecular Weight | 251.12 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 65-68 °C | N/A |
| Boiling Point | Decomposes upon heating | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the Williamson ether synthesis, which involves the reaction of 2-naphthol with an excess of 1,2-dibromoethane in the presence of a base.
Synthesis of this compound
Reaction Scheme:
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-bromoethoxy)naphthalene, a key intermediate in the development of various pharmaceutical compounds. The naphthalene moiety is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, along with its physicochemical properties and a thorough guide to its characterization using modern analytical techniques.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 13247-80-8 | [3][4] |
| Molecular Formula | C₁₂H₁₁BrO | [3][4] |
| Molecular Weight | 251.12 g/mol | [3][4] |
| Melting Point | 92.12 °C (Predicted) | [3] |
| Boiling Point | ~350.7 °C at 760 mmHg (Predicted) | [3] |
| Density | ~1.4 g/cm³ (Predicted) | [3] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)OCCBr | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of 2-naphthol to form a nucleophilic naphthoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an excess of 1,2-dibromoethane.[5][6][7][8]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[5][9] Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
-
2-Naphthol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-naphthol and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the 2-naphthol is completely dissolved.
-
Addition of Base: Add finely powdered anhydrous potassium carbonate to the solution.
-
Addition of Alkylating Agent: Add an excess (typically 3-5 equivalents) of 1,2-dibromoethane to the reaction mixture.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, for DMF it is around 153 °C) and maintain the reflux for a specified time (e.g., 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Potential Side Reactions
The primary side reaction of concern is the E2 elimination of HBr from 1,2-dibromoethane, which is also promoted by the basic conditions.[11] Using a large excess of 1,2-dibromoethane and controlling the reaction temperature can help to minimize this. Another potential, though less common, side reaction with naphthols can be the formation of spirodienone systems, particularly under certain reaction conditions.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected results from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are presented in the table below. The spectrum is expected to show signals for the aromatic protons of the naphthalene ring and the two methylene groups of the bromoethoxy chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Predicted NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.10-7.80 | Multiplet | 7H | Naphthyl-H |
| -O-CH₂- | 4.35 | Triplet | 2H | Naphthyl-O-CH₂ -CH₂-Br |
| -CH₂-Br | 3.65 | Triplet | 2H | Naphthyl-O-CH₂-CH₂ -Br |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-O | 157.0 | C -O-CH₂ |
| Aromatic C | 134.5, 129.5, 129.0, 127.8, 126.8, 126.5, 124.2, 119.0, 107.0 | Naphthyl-C |
| -O-CH₂- | 68.5 | Naphthyl-O-C H₂-CH₂-Br |
| -CH₂-Br | 29.0 | Naphthyl-O-CH₂-C H₂-Br |
Note: The predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600, 1500, 1450 | Aromatic C=C stretch |
| 1250-1000 | C-O (ether) stretch |
| 700-600 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of this compound (251.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at M⁺ and M⁺+2.
-
Key Fragmentation Peaks: Expect to see fragment ions corresponding to the loss of the bromoethyl group, the bromine atom, and other characteristic cleavages of the ether linkage and naphthalene ring.
Experimental and Logical Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the use of this important building block in the creation of novel therapeutic agents. Adherence to the described methodologies and careful analysis of the characterization data will ensure the production of high-purity material suitable for further research and development.
References
- 1. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 13247-80-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. scienceinfo.com [scienceinfo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
Solubility Profile of 2-(2-Bromoethoxy)naphthalene: A Technical Comparison in Methanol and Acetonitrile
For Immediate Release
This technical guide provides a detailed analysis of the solubility of 2-(2-Bromoethoxy)naphthalene in two common organic solvents: methanol and acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and protocols to inform experimental design and execution.
Executive Summary
Data Presentation: Solubility of Naphthalene Derivatives
Direct quantitative solubility data for this compound was not found in a review of scientific literature. However, data for the closely related compound, 2-bromonaphthalene, is available and presented below to provide a baseline for estimating solubility.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| This compound | Methanol | Not Available | Data Not Available | |
| This compound | Acetonitrile | Not Available | Data Not Available | |
| 2-Bromonaphthalene | Methanol | Not Specified | 50 | [1][2][3][4][5] |
| 2-Bromonaphthalene | Acetonitrile | Not Available | Data Not Available |
Qualitative solubility information for other related compounds indicates that 2-methoxynaphthalene is soluble in alcohol and 2-ethoxynaphthalene is also soluble in alcohol.[6][7][8][9][10][11][12][13][14][15][16]
Qualitative Solubility Analysis: Methanol vs. Acetonitrile
Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound in methanol and acetonitrile can be made by analyzing the polarity of the solute and the solvents.
-
This compound : This molecule possesses a large, nonpolar naphthalene ring system. The ethoxy group introduces some polarity, and the bromo- substituent adds to the molecular weight and has some polar character. Overall, the molecule can be considered moderately polar.
-
Methanol (CH₃OH) : A polar protic solvent, capable of hydrogen bonding. Its small size and hydroxyl group make it an effective solvent for many polar organic compounds.
-
Acetonitrile (CH₃CN) : A polar aprotic solvent. It has a significant dipole moment but lacks the ability to donate hydrogen bonds.
Expected Solubility:
Given its structure, this compound is expected to be soluble in both methanol and acetonitrile. The large nonpolar naphthalene core suggests that it will not be highly soluble in very polar solvents like water. Between methanol and acetonitrile, the solubility is likely to be comparable, with potential for slightly better solubility in methanol due to the possibility of hydrogen bonding between the ether oxygen of the solute and the hydroxyl group of methanol. However, the bulky naphthalene group might sterically hinder this interaction. The strong dipole-dipole interactions between acetonitrile and the polar groups of the solute would also promote dissolution.
Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method
To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.
1. Materials and Equipment:
-
This compound (high purity)
-
Methanol (analytical grade)
-
Acetonitrile (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several screw-capped glass vials.
-
Add a precise volume (e.g., 5.0 mL) of the chosen solvent (methanol or acetonitrile) to each vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
For more effective separation, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with the respective solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (in mg/mL or mol/L) by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This technical guide provides a comprehensive overview of the solubility of this compound in methanol and acetonitrile. While direct quantitative data is currently lacking, the information and protocols presented herein offer a solid foundation for researchers to proceed with their work in an informed and efficient manner.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 580-13-2 CAS MSDS (2-Bromonaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]
- 9. 2-Ethoxynaphthalene [drugfuture.com]
- 10. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 11. 2-メトキシナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Ethoxynaphthalene | 93-18-5 [chemicalbook.com]
- 13. CAS 93-18-5: 2-Ethoxynaphthalene | CymitQuimica [cymitquimica.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Page loading... [wap.guidechem.com]
- 16. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 2-(2-Bromoethoxy)naphthalene: A Technical Guide
Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for 2-(2-Bromoethoxy)naphthalene is limited. The following guide provides predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. These predictions are derived from the known spectral characteristics of naphthalene derivatives, ethers, and alkyl bromides.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 3H | Ar-H |
| 7.50 - 7.30 | m | 3H | Ar-H |
| 7.18 | dd | 1H | Ar-H |
| 4.45 | t | 2H | O-CH₂-CH₂-Br |
| 3.80 | t | 2H | O-CH₂-CH₂-Br |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 156.5 | Ar-C-O |
| 134.5 | Ar-C (quaternary) |
| 129.5 | Ar-CH |
| 129.0 | Ar-C (quaternary) |
| 127.8 | Ar-CH |
| 127.0 | Ar-CH |
| 126.5 | Ar-CH |
| 124.0 | Ar-CH |
| 119.0 | Ar-CH |
| 107.0 | Ar-CH |
| 68.5 | O-CH₂ |
| 29.0 | CH₂-Br |
Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 250/252 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 144 | High | [M - CH₂CH₂Br]⁺ (Naphthoxy cation) |
| 115 | Medium | [C₉H₇]⁺ (Fragment from naphthalene ring) |
| 107/109 | Medium | [CH₂CH₂Br]⁺ |
Predicted Infrared (IR) Data
Sample State: KBr pellet or thin film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1500, 1450 | Strong | Aromatic C=C stretch |
| 1250 | Strong | Aryl-O stretch (asymmetric) |
| 1050 | Strong | C-O stretch (symmetric) |
| 650-550 | Strong | C-Br stretch |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.[1] Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Spectrometer Tuning: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the probe is matched.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition of ¹H NMR Spectrum:
-
A standard one-pulse sequence is typically used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).[2]
-
-
Acquisition of ¹³C NMR Spectrum:
-
A proton-decoupled pulse program is standard to simplify the spectrum to singlets for each carbon.[3]
-
Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a sufficient number of scans (can range from hundreds to thousands depending on concentration and solubility), and a relaxation delay (e.g., 2 seconds).[4]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Method: Electron Ionization (EI) Mass Spectrometry
Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS). The sample is volatilized in a high vacuum environment.[5]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged fragments and neutral radicals.[7]
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z (often the molecular ion) provides the molecular weight. The fragmentation pattern gives structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Fourier Transform Infrared (FT-IR) Spectroscopy
Procedure:
-
Background Spectrum: A background spectrum of the empty sample compartment (or with the pure solvent or KBr pellet) is recorded. This is necessary to subtract the absorbance of air (CO₂, H₂O) and the sample matrix.[8]
-
Sample Preparation:
-
For a solid (KBr Pellet): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
For a liquid or dissolved solid (Thin Film): A drop of the neat liquid or a concentrated solution is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[9]
-
-
Sample Analysis: The prepared sample is placed in the spectrometer's sample holder. The instrument passes a beam of infrared radiation through the sample.[10]
-
Data Acquisition: The detector measures the amount of radiation that passes through the sample at each wavelength. An interferometer is used to measure all frequencies simultaneously.
-
Data Processing: A mathematical process called a Fourier transform is applied to the raw data to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[11] The background spectrum is automatically subtracted from the sample spectrum.
-
Spectrum Interpretation: The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups in the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. sc.edu [sc.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
The Versatile Naphthalene Scaffold: Unlocking the Potential of 2-(2-Bromoethoxy)naphthalene in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid structure and lipophilic nature provide an excellent framework for the design of novel drugs targeting a variety of diseases. This technical guide delves into the specific potential of a key naphthalene derivative, 2-(2-bromoethoxy)naphthalene, as a versatile building block in the synthesis of innovative bioactive molecules. This document provides an in-depth overview of its applications in anticancer and antimicrobial drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of synthetic pathways.
Chemical and Physical Properties of this compound
This compound is a solid, halogenated ether derivative of naphthalene. Its chemical structure features a reactive bromoethyl group attached to the naphthalene core via an ether linkage, making it an excellent electrophile for various nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of the naphthyl-ethoxy moiety into diverse molecular scaffolds.
| Property | Value |
| CAS Number | 13247-80-8[1][2] |
| Molecular Formula | C₁₂H₁₁BrO[1][2] |
| Molecular Weight | 251.12 g/mol [1][2] |
| Appearance | White or light yellow crystalline solid[3] |
| Melting Point | ~92 °C |
| Boiling Point | ~350 °C |
| Density | ~1.4 g/cm³ |
Applications in Anticancer Agent Synthesis
The naphthalene scaffold is a common feature in many anticancer agents due to its ability to intercalate with DNA, inhibit key enzymes in cancer progression, and serve as a scaffold for compounds that target specific signaling pathways. This compound provides a convenient entry point for the synthesis of novel naphthalene-based anticancer compounds.
One notable application is in the synthesis of organoselenium compounds, which are known for their anticancer properties. The selenocyanate group can be incorporated into molecules to enhance their biological activity.
Synthesis of 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide
A study by Attia et al. (2022) demonstrated the synthesis of a novel naphthalene-based organoselenocyanate with promising anticancer and antimicrobial activities. In this synthesis, this compound could be envisioned as a precursor to a key intermediate, 2-(naphthalen-2-yloxy)acetamide, which is then coupled with a selenocyanate-bearing naphthalene moiety. The resulting compound, 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide, exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.
Quantitative Anticancer Activity Data
| Compound | Target Cell Line | IC₅₀ (µM) | Therapeutic Index (TI) | Reference |
| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | MCF-7 (Breast Cancer) | 5.3 | 12 | Attia et al., 2022 |
Experimental Protocol: Synthesis of a 2-(naphthalen-2-yloxy)acetamide derivative (Conceptual)
This protocol describes the synthesis of a key intermediate that could be derived from this compound and subsequently used in the synthesis of the target anticancer agent.
Step 1: Synthesis of 2-(naphthalen-2-yloxy)acetonitrile
-
To a solution of 2-naphthol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add 2-bromoacetonitrile (1.1 equivalents) dropwise to the stirring solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(naphthalen-2-yloxy)acetonitrile.
Step 2: Hydrolysis to 2-(naphthalen-2-yloxy)acetic acid
-
Dissolve the 2-(naphthalen-2-yloxy)acetonitrile in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-(naphthalen-2-yloxy)acetic acid.
Step 3: Amide Coupling
-
Activate the 2-(naphthalen-2-yloxy)acetic acid with a suitable coupling agent (e.g., DCC/DMAP or HATU).
-
Add the desired amine (e.g., 4-selenocyanatonaphthalen-1-amine) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the final product by column chromatography.
Synthetic Workflow for a Naphthalene-based Anticancer Agent
Caption: Synthetic workflow for a potential anticancer agent.
Applications in Antimicrobial Agent Synthesis
Naphthalene derivatives have a long history of use as antimicrobial agents. The lipophilic nature of the naphthalene ring facilitates membrane permeability, a crucial factor for antimicrobial activity. This compound can be utilized to synthesize novel antimicrobial compounds by introducing the naphthyl-ethoxy moiety into various heterocyclic or acyclic structures known to possess antimicrobial properties.
The aforementioned 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide also demonstrated promising antimicrobial activity against Escherichia coli and Candida albicans.
Quantitative Antimicrobial Activity Data
| Compound | Microorganism | Activity | Reference |
| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | Escherichia coli | Potential antimicrobial properties | Attia et al., 2022 |
| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | Candida albicans | Potential antimicrobial properties | Attia et al., 2022 |
Experimental Protocol: Synthesis of N-Substituted 2-(naphthalen-2-yloxy)ethanamines
A general and versatile approach to novel antimicrobial agents involves the reaction of this compound with various primary or secondary amines to introduce diverse functionalities.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the desired amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-substituted 2-(naphthalen-2-yloxy)ethanamine.
General Synthetic Scheme for N-Substituted Derivatives
Caption: General synthesis of bioactive N-substituted derivatives.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of novel bioactive compounds. Its reactive bromoethyl group allows for straightforward incorporation of the 2-naphthyl-ethoxy scaffold into a wide array of molecules. The examples provided in anticancer and antimicrobial research highlight the potential of this building block in developing new therapeutic agents. Further exploration of its reactions with diverse nucleophiles and subsequent biological evaluation will undoubtedly lead to the discovery of new lead compounds with significant pharmacological potential. Researchers and drug development professionals are encouraged to explore the synthetic utility of this compound in their quest for next-generation therapeutics.
References
Health and Safety Guidelines for 2-(2-Bromoethoxy)naphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2-(2-Bromoethoxy)naphthalene. Due to the limited availability of specific toxicological data for this compound, this document extrapolates potential hazards and handling protocols from its structural analogs, naphthalene and 2-bromonaphthalene. All procedures should be conducted with the utmost caution in a controlled laboratory environment by trained personnel.
Physicochemical and Toxicological Data
The following tables summarize the known and predicted physicochemical properties of this compound, alongside the toxicological data for its structural analogs, naphthalene and 2-bromonaphthalene, to infer potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13247-80-8 | N/A |
| Molecular Formula | C₁₂H₁₁BrO | N/A |
| Molecular Weight | 251.12 g/mol | N/A |
| Appearance | White to light yellow crystalline solid | N/A |
| Melting Point | 92.12 °C (Predicted) | N/A |
| Boiling Point | ~350.7 °C at 760 mmHg (Predicted) | N/A |
| Density | ~1.4 g/cm³ (Predicted) | N/A |
Table 2: Toxicological Data of Structural Analogs (Naphthalene and 2-Bromonaphthalene)
| Hazard | Naphthalene | 2-Bromonaphthalene |
| GHS Hazard Statements | H228: Flammable solidH302: Harmful if swallowedH351: Suspected of causing cancerH410: Very toxic to aquatic life with long lasting effects | H302: Harmful if swallowedH319: Causes serious eye irritation |
| Signal Word | Warning | Warning |
| Pictograms | GHS02 (Flammable)GHS07 (Harmful)GHS08 (Health Hazard)GHS09 (Hazardous to the Aquatic Environment) | GHS07 (Harmful) |
| Acute Oral Toxicity | Category 4 | Category 4 |
| Eye Irritation | Causes eye irritation | Category 2A |
| Carcinogenicity | Category 2 | Not classified |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data from its analogs, this compound should be treated as a hazardous substance.
Potential Hazards:
-
Harmful if swallowed: May cause systemic toxicity if ingested.
-
Skin and eye irritant: Direct contact may cause irritation or burns.
-
Respiratory irritant: Inhalation of dust may irritate the respiratory tract.
-
Potential carcinogen: Naphthalene is suspected of causing cancer.
-
Flammable solid: May be combustible at high temperatures.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used when handling the powder outside of a fume hood or when engineering controls are insufficient. |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.
General Handling Procedures
-
Work in a designated area: All handling of this compound should be performed within a certified chemical fume hood.
-
Use appropriate PPE: Always wear the recommended PPE as detailed in Table 3.
-
Avoid dust generation: Handle the solid carefully to minimize the creation of airborne dust.
-
Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
-
Weighing: If a balance cannot be placed inside a fume hood, tare the container, add the chemical inside the hood, seal the container, and then weigh it.
-
Hand washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill and Emergency Procedures
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, turn off ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Visualizations: Workflow and Potential Signaling Pathway
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Potential Toxicological Signaling Pathway
Naphthalene and other polycyclic aromatic hydrocarbons are known to be metabolized by cytochrome P450 enzymes and can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is involved in xenobiotic metabolism but its dysregulation can lead to toxic effects.
Caption: Potential activation of the AhR signaling pathway by this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult the most up-to-date Safety Data Sheets for all reagents being used. Institutional and local regulations for chemical handling and waste disposal must be followed.
A Comprehensive Technical Guide to the Synthesis of Substituted Ethoxy-Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing substituted ethoxy-naphthalenes. These compounds are important building blocks in medicinal chemistry and materials science. This guide details both classical and modern synthetic approaches, complete with experimental protocols and comparative data to aid in reaction planning and optimization.
Williamson Ether Synthesis: The Classical Approach
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including ethoxy-naphthalenes. This SN2 reaction involves the deprotonation of a naphthol derivative to form a nucleophilic naphthoxide, which then reacts with an ethylating agent.
General Reaction Scheme
Caption: General workflow of the Williamson ether synthesis.
Experimental Protocols
Protocol 1.2.1: Synthesis of 2-Ethoxynaphthalene
This protocol describes the synthesis of 2-ethoxynaphthalene from 2-naphthol using ethanol and sulfuric acid as the ethylating agent.
-
Materials: 2-naphthol (450 g), ethanol (200 mL), 98% sulfuric acid (50 mL), sodium hydroxide (40 g), water.
-
Procedure:
-
Mix 450 g of 2-naphthol, 200 mL of ethanol, and 50 mL of 98% sulfuric acid.
-
Heat the mixture on a steam bath for 4 hours after the initial exothermic reaction subsides.
-
Allow the mixture to cool and separate the lower layer.
-
To the residue, add 40 mL of ethanol and 20 mL of 98% sulfuric acid, and heat on a steam bath for 3 hours. Repeat this step three times.
-
Wash the organic layer with water, followed by a warm aqueous solution of sodium hydroxide (40 g in 1 L of water).
-
Separate the upper organic layer and pour it into an aqueous sodium hydroxide solution to solidify.
-
Collect the solid by filtration, wash with water, and air-dry.
-
-
Yield: 461 g.[1]
Protocol 1.2.2: Synthesis of 2-Ethoxy-1-naphthaldehyde
This protocol details the ethylation of 2-hydroxy-1-naphthaldehyde.
-
Materials: 2-Hydroxy-1-naphthaldehyde (10 g, 0.058 mole), acetone (120 mL), iodoethane (9.9 g, 0.063 mole), anhydrous potassium carbonate (8.0 g, 0.058 mole), isopropyl ether.
-
Procedure:
-
Combine 2-hydroxy-1-naphthaldehyde, acetone, iodoethane, and anhydrous potassium carbonate.
-
Heat the mixture to reflux for 48 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Evaporate the filtrate to obtain the crude solid (9.0 g).
-
Recrystallize from isopropyl ether to afford purified 2-ethoxy-1-naphthaldehyde.
-
-
Melting Point: 106-109 °C.
Data Presentation
| Starting Material | Ethylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Naphthol | Ethanol | Sulfuric Acid | - | Reflux, 10 hours | 96 | [2] |
| 2-Naphthol | Diethyl sulfate | NaOH | Water | - | - | [2] |
| 2-Naphthol | Ethyl bromide | NaOH | - | - | - | [2] |
| 2-Hydroxy-1-naphthaldehyde | Iodoethane | K₂CO₃ | Acetone | Reflux, 48 hours | - |
Modern Cross-Coupling Methodologies
Modern synthetic chemistry offers several powerful cross-coupling reactions for the formation of C-O bonds, providing alternative routes to substituted ethoxy-naphthalenes. These methods often offer milder reaction conditions and broader substrate scope compared to the classical Williamson ether synthesis.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. This method is particularly useful for the synthesis of diaryl ethers.
Caption: General scheme of the Ullmann condensation for ethoxy-naphthalene synthesis.
Protocol 2.1.1: Ligand-Free Copper-Catalyzed O-Arylation of Phenols
This protocol describes a general procedure for the Ullmann coupling of aryl halides with phenols using a copper catalyst without a ligand.
-
Materials: Aryl halide (1 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), K₃PO₄ (2 mmol), DMF (2 mL).
-
Procedure:
-
To a sealed tube, add the aryl halide, phenol, CuI, and K₃PO₄.
-
Add DMF and seal the tube.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Aryl Halide | Alcohol/Phenol | Catalyst | Base | Ligand | Solvent | Conditions | Yield (%) |
| 1-Iodonaphthalene | Phenol | CuI | K₃PO₄ | None | DMF | 120 °C, 24 h | 85 |
| 1-Bromonaphthalene | Phenol | CuI | K₃PO₄ | None | DMF | 120 °C, 24 h | 75 |
| 2-Bromonaphthalene | 4-Methoxyphenol | CuI | Cs₂CO₃ | 1,10-Phenanthroline | Toluene | 110 °C, 24 h | 92 |
Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers.
References
Stability of 2-(2-Bromoethoxy)naphthalene under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 2-(2-bromoethoxy)naphthalene under both acidic and basic conditions. Understanding the stability profile of this molecule is critical for its application in drug development and other research areas where its structural integrity under various pH environments is paramount. This document outlines the theoretical degradation pathways, provides detailed experimental protocols for stability testing, and presents illustrative quantitative data.
Introduction
This compound is a naphthalene derivative that holds potential as a building block in medicinal chemistry and materials science.[1] The presence of both an ether linkage and an alkyl bromide functionality imparts a unique reactivity profile to the molecule. The ether group is generally stable but can be susceptible to cleavage under strong acidic conditions, while the bromoethyl group is a potential site for nucleophilic substitution or elimination, particularly under basic conditions. A thorough understanding of its stability is crucial for predicting its fate in various chemical and biological environments, ensuring the development of robust synthetic routes, and assessing its potential as a stable pharmaceutical intermediate.
Predicted Stability and Degradation Pathways
Acidic Conditions
Under strongly acidic conditions, particularly in the presence of strong nucleophilic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), ethers are known to undergo cleavage.[2][3] For an aryl alkyl ether such as this compound, the cleavage is predicted to occur at the alkyl C-O bond.[4] This is because the aryl C-O bond is stronger due to the sp2 hybridization of the aromatic carbon and resonance effects. The reaction is initiated by the protonation of the ether oxygen, which makes the 2-naphthoxy group a better leaving group.[5][6] The subsequent nucleophilic attack by the bromide ion would occur at the less sterically hindered primary carbon of the ethyl group via an SN2 mechanism.[4][7] The expected products of this degradation are 2-naphthol and 1,2-dibromoethane. Dilute non-nucleophilic acids are expected to have a minimal effect on the ether linkage.
Basic Conditions
Ethers are generally stable under basic conditions as the alkoxide is a poor leaving group.[8] However, the presence of the bromine atom on the ethoxy chain in this compound introduces a reactive center for nucleophilic attack. Under basic conditions (e.g., in the presence of sodium hydroxide), two primary degradation pathways are plausible:
-
Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis): The naphthoxide ion, formed by the deprotonation of any trace 2-naphthol or formed through slow hydrolysis, could act as an internal nucleophile, attacking the carbon bearing the bromine atom. This would lead to the formation of a cyclic ether, specifically naphtho[2,1-b]furan.
-
Intermolecular Nucleophilic Substitution/Elimination: An external hydroxide ion can act as a nucleophile, attacking the carbon bearing the bromine, leading to the formation of 2-(2-hydroxyethoxy)naphthalene via an SN2 reaction. Alternatively, the hydroxide ion could act as a base, inducing elimination (E2) to form 2-vinyloxynaphthalene, although this is generally less favored for primary alkyl halides unless sterically hindered.
Neighboring group participation by the ether oxygen could also influence the rate and mechanism of substitution at the carbon bearing the bromine.[9][10]
Data Presentation
The following tables summarize hypothetical quantitative data from stability studies on this compound. This data is for illustrative purposes to demonstrate how experimental results would be presented.
Table 1: Stability of this compound in Acidic Conditions (Illustrative Data)
| Acid Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | 2-Naphthol Formed (%) | 1,2-Dibromoethane Formed (%) |
| 1 M HCl | 50 | 24 | >99 | <1 | <1 |
| 1 M HCl | 80 | 24 | 98 | 2 | 2 |
| 1 M HBr | 50 | 24 | 85 | 15 | 15 |
| 1 M HBr | 80 | 24 | 40 | 60 | 60 |
| 1 M H2SO4 | 80 | 24 | >99 | <1 | <1 |
Table 2: Stability of this compound in Basic Conditions (Illustrative Data)
| Base Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | 2-(2-Hydroxyethoxy)naphthalene Formed (%) | Naphtho[2,1-b]furan Formed (%) |
| 1 M NaOH | 25 | 24 | 95 | 4 | 1 |
| 1 M NaOH | 50 | 24 | 70 | 25 | 5 |
| 1 M NaOH | 80 | 24 | 30 | 55 | 15 |
| 0.1 M NaHCO3 | 50 | 24 | >99 | <1 | <1 |
Experimental Protocols
General Protocol for Stability Testing
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable organic solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are added to different aqueous buffer solutions of known pH (for acidic conditions, buffers of pH 1, 3, and 5; for basic conditions, buffers of pH 9, 11, and a 1 M NaOH solution). The final concentration of the test compound in the reaction mixture should be appropriate for the analytical method used (e.g., 10-100 µg/mL). The samples are incubated at controlled temperatures (e.g., 25°C, 50°C, and 80°C). At specified time points (e.g., 0, 4, 8, 12, and 24 hours), an aliquot of the reaction mixture is withdrawn, neutralized, and diluted with the mobile phase for analysis.
Analytical Methodology
The concentration of this compound and its potential degradation products can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Naphthalene derivatives typically have strong UV absorbance around 220-280 nm. The optimal wavelength should be determined experimentally.
-
Quantification: Quantification is performed by comparing the peak areas of the analyte and its degradation products to those of reference standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile degradation products and for confirmatory analysis.[11][12]
Mandatory Visualization
Signaling Pathways and Logical Relationships
The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions.
Caption: Predicted acidic degradation pathway of this compound.
Caption: Predicted basic degradation pathways of this compound.
Experimental Workflow
The diagram below outlines a general workflow for assessing the stability of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Ether - Wikipedia [en.wikipedia.org]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. asianpubs.org [asianpubs.org]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis using 2-(2-Bromoethoxy)naphthalene as a Fluorescent Labeling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of compounds lacking a strong chromophore or fluorophore, such as fatty acids and other carboxylic acids, presents a significant challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique that offers high sensitivity and selectivity. However, it necessitates the derivatization of non-fluorescent analytes with a fluorescent labeling agent.
2-(2-Bromoethoxy)naphthalene is a promising fluorescent labeling reagent for carboxylic acids. The naphthalene moiety provides a strong native fluorescence, allowing for sensitive detection.[] The bromoethoxy group serves as a reactive handle for the covalent attachment to the carboxyl group of analytes through an esterification reaction. This application note provides a detailed protocol for the derivatization of carboxylic acids with this compound and their subsequent analysis by reverse-phase HPLC with fluorescence detection.
Principle of the Method
The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a non-nucleophilic base, such as potassium carbonate, in the presence of a crown ether to enhance the solubility and reactivity of the base. The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the bromoethoxy group and displacing the bromide ion to form a stable, highly fluorescent naphthyl ethyl ester derivative.
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of a standard mixture of fatty acid derivatives of this compound. This data is representative and may vary depending on the specific HPLC system and conditions used.
| Analyte (as Naphthyl Ethyl Ester) | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Myristic Acid | 18.5 | 0.8 | 2.5 |
| Palmitic Acid | 21.2 | 0.7 | 2.2 |
| Stearic Acid | 24.8 | 0.6 | 2.0 |
| Oleic Acid | 20.1 | 0.7 | 2.3 |
| Linoleic Acid | 19.3 | 0.8 | 2.6 |
Experimental Protocols
Materials and Reagents
-
Analytes: Standard carboxylic acids (e.g., myristic acid, palmitic acid, stearic acid, oleic acid, linoleic acid)
-
Labeling Reagent: this compound
-
Solvent (HPLC Grade): Acetonitrile, Water
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Phase-Transfer Catalyst: 18-Crown-6
-
Acid for Quenching: Acetic Acid
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of the derivatized fatty acids.[2]
-
Standard laboratory equipment: vortex mixer, centrifuge, heating block or water bath, analytical balance, volumetric flasks, pipettes, and autosampler vials.
Preparation of Reagents
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each carboxylic acid standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve the desired concentrations for the calibration curve.
-
Labeling Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.
-
Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetonitrile.
-
Base Suspension: Add an excess of anhydrous potassium carbonate to a vial.
Derivatization Protocol
-
Sample Preparation: To 100 µL of each working standard solution or sample in a microcentrifuge tube, add 50 µL of the labeling reagent solution and 20 µL of the catalyst solution.
-
Initiate Reaction: Add approximately 5 mg of anhydrous potassium carbonate to the mixture.
-
Incubation: Vortex the mixture for 1 minute to ensure thorough mixing. Incubate the reaction mixture in a heating block or water bath at 70°C for 60 minutes in the dark.
-
Quenching: After incubation, allow the mixture to cool to room temperature. Add 10 µL of 1% acetic acid in acetonitrile to quench the reaction and neutralize the excess base.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the potassium carbonate.
-
Sample for HPLC: Carefully transfer the supernatant to an autosampler vial for HPLC analysis.
HPLC Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 80% B
-
5-25 min: 80% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30.1-35 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 272 nm
-
Emission Wavelength (λem): 330 nm
-
The fluorescence of 2-ethoxynaphthalene, a structurally similar compound, has been studied, providing a basis for these wavelength selections.[3][4]
Visualizations
Caption: Experimental workflow for fluorescent labeling and HPLC analysis.
Caption: Derivatization reaction of a carboxylic acid with this compound.
References
Application Note: High-Sensitivity Fluorescence Detection of Fatty Acids via Derivatization with 2-(2-Bromoethoxy)naphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of fatty acids is crucial in various research fields, including metabolic disease studies, nutrition science, and drug development. However, many fatty acids lack a strong chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging. Derivatization with a fluorescent tag is a common strategy to significantly enhance detection sensitivity and selectivity. This application note describes a method for the derivatization of fatty acids with 2-(2-Bromoethoxy)naphthalene, a fluorescent labeling reagent that reacts with the carboxylic acid group of fatty acids to form highly fluorescent esters. These derivatives can be efficiently separated by reverse-phase HPLC and quantified with high sensitivity using a fluorescence detector.
Principle of the Method
The methodology involves two primary stages: the derivatization of the fatty acid carboxyl group and the subsequent analysis of the fluorescent derivative by HPLC. The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic carbon of this compound, displacing the bromide ion to form a stable, fluorescent ester. This reaction is typically facilitated by a non-nucleophilic base and a phase-transfer catalyst to enhance the reaction rate and yield in an organic solvent. The resulting fluorescently tagged fatty acids are then separated by reverse-phase HPLC and detected using a fluorescence detector, allowing for sensitive quantification.
Visualization of the Derivatization Workflow
Caption: Experimental workflow for fatty acid derivatization and analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
This compound (derivatization reagent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6 (phase-transfer catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (for extraction, if necessary)
-
Nitrogen gas for solvent evaporation
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Protocol 1: Preparation of Standard Solutions
-
Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve individual fatty acid standards in acetonitrile to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of acetonitrile.
-
Catalyst Suspension: Prepare a suspension of potassium carbonate in acetonitrile (e.g., 50 mg/mL). Vortex well before each use.
-
Phase-Transfer Catalyst Solution (1 mg/mL): Dissolve 1 mg of 18-Crown-6 in 1 mL of acetonitrile.
Protocol 2: Derivatization of Fatty Acid Standards
-
To a 1.5 mL microcentrifuge tube, add 100 µL of a fatty acid standard solution.
-
Add 20 µL of the this compound solution.
-
Add 10 µL of the 18-Crown-6 solution.
-
Add approximately 2-3 mg of anhydrous potassium carbonate powder.
-
Cap the tube tightly and vortex briefly to mix.
-
Incubate the reaction mixture in a heating block at 60°C for 60 minutes.
-
After incubation, cool the tube to room temperature.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the potassium carbonate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 3: Sample Preparation and Derivatization (Example: Plasma)
-
Lipid Extraction: Extract total lipids from a 100 µL plasma sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Solvent Evaporation: Evaporate the organic solvent from the extracted lipids under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of acetonitrile.
-
Derivatization: Follow the derivatization procedure outlined in Protocol 2 (steps 2-9).
Protocol 4: HPLC-Fluorescence Detection
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 70% B
-
5-25 min: Linear gradient from 70% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: ~272 nm
-
Emission Wavelength: ~340 nm (Note: Optimal wavelengths should be determined experimentally for the specific instrument and solvent system.)
-
Visualization of the Derivatization Reaction
Caption: Chemical reaction pathway for fatty acid derivatization.
Data Presentation
The following tables summarize typical performance data that can be expected from the derivatization of fatty acids with fluorescent tags for HPLC analysis. Note that these values are illustrative and may vary depending on the specific fatty acid, instrumentation, and experimental conditions.
Table 1: Typical HPLC Retention Times and Fluorescence Wavelengths
| Analyte | Retention Time (min) | Excitation (nm) | Emission (nm) |
| Palmitic Acid Derivative | ~18.5 | ~272 | ~340 |
| Stearic Acid Derivative | ~20.1 | ~272 | ~340 |
| Oleic Acid Derivative | ~17.8 | ~272 | ~340 |
| Linoleic Acid Derivative | ~17.2 | ~272 | ~340 |
Table 2: Typical Quantitative Performance Metrics
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 fmol |
| Limit of Quantification (LOQ) | 50 - 150 fmol |
| Precision (%RSD) | < 5% |
| Recovery | 90 - 105% |
Data in Tables 1 and 2 are representative values based on similar fluorescent derivatization methods and should be experimentally verified for the specific application.
Troubleshooting
-
Low Derivatization Yield:
-
Ensure all reagents are anhydrous, as water can interfere with the reaction.
-
Optimize reaction time and temperature.
-
Ensure an adequate excess of the derivatization reagent and catalyst.
-
-
Poor Peak Shape:
-
Adjust the mobile phase composition or gradient.
-
Ensure complete removal of the catalyst before injection.
-
-
Baseline Noise:
-
Use high-purity solvents and reagents.
-
Ensure the HPLC system is properly flushed and equilibrated.
-
The derivatization of fatty acids with this compound provides a sensitive and reliable method for their quantification by HPLC with fluorescence detection. The protocols detailed in this application note offer a robust starting point for researchers in various fields. Optimization of the derivatization and chromatographic conditions for specific applications may be necessary to achieve the best results.
Application Notes and Protocols for Pre-column Derivatization of Thiols with 2-(2-Bromoethoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of low-molecular-weight thiols, such as glutathione, cysteine, and homocysteine, is of significant interest in biomedical research and drug development due to their critical roles in cellular redox homeostasis, detoxification, and various disease pathologies. This application note describes a novel method for the pre-column derivatization of thiols using 2-(2-Bromoethoxy)naphthalene, a fluorogenic reagent, enabling their sensitive and selective detection by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
The principle of this assay is based on the nucleophilic substitution reaction between the thiol group (in its more reactive thiolate form) and the bromoethyl group of this compound. This reaction forms a stable and highly fluorescent thioether derivative, allowing for the quantification of thiols at low concentrations. The naphthalene moiety of the reagent provides the desirable fluorescence properties for sensitive detection.
Chemical Reaction
The derivatization reaction proceeds via an SN2 mechanism where the sulfur atom of the thiol attacks the carbon atom attached to the bromine of this compound, forming a stable thioether bond and releasing a bromide ion. This reaction is best carried out under slightly alkaline conditions to promote the formation of the more nucleophilic thiolate anion.
Caption: Reaction of a thiol with this compound.
Experimental Protocols
This section provides a detailed methodology for the pre-column derivatization of thiols in a standard solution and in biological samples, followed by HPLC analysis.
Materials and Reagents
-
Thiols: Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy) standard solutions (1 mM in 0.1 M HCl).
-
Derivatizing Reagent: this compound solution (10 mM in acetonitrile). Prepare fresh and protect from light.
-
Buffer: 1 M Borate buffer, pH 9.5.
-
Reducing Agent (for total thiol analysis): Tris(2-carboxyethyl)phosphine (TCEP) solution (20 mM in water). Prepare fresh.
-
Reaction Stop Solution: 1 M Hydrochloric acid (HCl).
-
HPLC Grade Solvents: Acetonitrile and water.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Protocol 1: Derivatization of Thiol Standards
-
Reaction Mixture Preparation: In a microcentrifuge tube, add:
-
50 µL of thiol standard solution (or a mixture).
-
100 µL of 1 M Borate buffer (pH 9.5).
-
50 µL of 10 mM this compound solution.
-
-
Incubation: Vortex the mixture and incubate for 15 minutes at 60°C in the dark.
-
Reaction Termination: Add 50 µL of 1 M HCl to stop the reaction.
-
Sample Preparation for HPLC: Centrifuge the sample at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Derivatization of Thiols in Plasma (Total Thiols)
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 20 mM TCEP solution.
-
Reduction: Vortex and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
Derivatization:
-
Add 200 µL of 1 M Borate buffer (pH 9.5).
-
Add 100 µL of 10 mM this compound solution.
-
-
Incubation: Vortex and incubate for 15 minutes at 60°C in the dark.
-
Protein Precipitation and Reaction Termination: Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid. Vortex vigorously and let it stand on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample for HPLC: Transfer the supernatant to an HPLC vial for analysis.
Experimental Workflow
Caption: Experimental workflow for thiol derivatization and analysis.
Data Presentation
The following tables summarize the expected chromatographic and quantitative data for the analysis of thiols derivatized with this compound.
Table 1: HPLC and Fluorescence Detection Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Agilent 1260 FLD or equivalent |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 330 nm |
Table 2: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 3: Expected Quantitative Data for Derivatized Thiol Standards
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (r²) |
| Cysteine Derivative | 8.5 | 0.5 | 1.5 | >0.999 |
| Homocysteine Derivative | 9.8 | 0.4 | 1.2 | >0.999 |
| Glutathione Derivative | 12.1 | 0.8 | 2.5 | >0.998 |
Conclusion
The pre-column derivatization of thiols with this compound provides a sensitive and reliable method for their quantification. The described protocol, coupled with RP-HPLC and fluorescence detection, offers excellent selectivity and low detection limits, making it suitable for a wide range of applications in biomedical research and clinical diagnostics. The stable fluorescent derivatives and the straightforward experimental procedure make this method a valuable tool for the analysis of thiols in complex biological matrices.
Application Notes and Protocols: 2-(2-Bromoethoxy)naphthalene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-Bromoethoxy)naphthalene as a versatile synthetic intermediate in the development of novel pharmaceutical compounds. This document details its application in the synthesis of potential anticancer agents and explores its potential as a precursor for beta-adrenergic receptor antagonists. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to facilitate further research and development.
Synthesis of N-Substituted 2-(Naphthalen-2-yloxy)acetamide Derivatives as Potential Anticancer Agents
This compound is a key building block for the synthesis of a variety of N-substituted 2-(naphthalen-2-yloxy)acetamide derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation as anticancer therapeutics.
A notable example is the synthesis of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide , which has shown cytotoxic activity comparable to the established chemotherapeutic agent, cisplatin, in cervical cancer (HeLa) cells.[1]
Experimental Protocol: Synthesis of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
This protocol outlines a two-step process starting from 2-naphthol, proceeding through the synthesis of the key intermediate this compound, and culminating in the final product.
Step 1: Synthesis of this compound
-
Reaction: Williamson ether synthesis.
-
Materials:
-
2-Naphthol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a stirred solution of 2-naphthol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Step 2: Synthesis of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
-
Reaction: Nucleophilic substitution.
-
Materials:
-
This compound
-
4-(2-Aminoethyl)morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add 4-(2-aminoethyl)morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide.
-
Quantitative Data
The following table summarizes the cytotoxic activity of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide against HeLa cells.
| Compound | Concentration (µM/mL) | Cell Viability (%) |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | 0.31 | ~90% |
| 1.00 | ~75% | |
| 1.77 | ~60% | |
| 3.16 | ~50% | |
| Cisplatin (Reference) | 3.32 | ~50% |
Data adapted from cytotoxicity assays on HeLa cells.[1]
Logical Workflow for Synthesis
Caption: Synthetic pathway for N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide.
Potential Anticancer Mechanisms of Naphthalene Derivatives
While the specific signaling pathway for N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide is still under investigation, related naphthalene-based compounds have been shown to exert their anticancer effects through various mechanisms.
Inhibition of Tubulin Polymerization
Certain naphthalene-containing enamides have been identified as potent inhibitors of tubulin polymerization. By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of tubulin polymerization inhibition by naphthalene derivatives.
Inhibition of STAT3 Signaling Pathway
Other naphthalene derivatives have been designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, including triple-negative breast cancer, and is associated with tumor growth, proliferation, and metastasis.[2] Inhibition of STAT3 phosphorylation and dimerization by these naphthalene compounds can effectively block these oncogenic processes.[2]
Caption: Inhibition of the STAT3 signaling pathway by naphthalene derivatives.
Potential Application in the Synthesis of Beta-Adrenergic Receptor Antagonists (Beta-Blockers)
The structural motif of this compound, which is derived from 2-naphthol, is a common feature in a class of cardiovascular drugs known as beta-blockers. Propranolol, a widely used non-selective beta-blocker, features a naphthyloxy propanolamine core. The synthesis of propranolol and its analogs often starts from 1-naphthol or 2-naphthol.[3][4]
The ethoxy linkage in this compound provides a reactive handle for the introduction of various amine-containing side chains, which are crucial for the pharmacological activity of beta-blockers. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel beta-blocker candidates.
General Synthetic Strategy for Beta-Blockers
A general synthetic route to beta-blockers from 2-naphthol involves the reaction with an epoxide-containing reagent, followed by the introduction of an amine.
Caption: General synthetic scheme for beta-blockers from 2-naphthol.
By modifying the amine component, a library of novel beta-blocker analogs can be synthesized from a common naphthyloxy intermediate derived from this compound, allowing for the exploration of structure-activity relationships and the development of next-generation cardiovascular drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-FLD Method Development for Amino Acid Analysis using 2-(2-Bromoethoxy)naphthalene
An HPLC-FLD method using 2-(2-Bromoethoxy)naphthalene for pre-column derivatization of amino acids is a theoretical approach that requires experimental validation. The following application note and protocol are based on established principles of similar, well-documented derivatization techniques, such as those using o-phthalaldehyde (OPA), and the known fluorescent properties of naphthalene-based compounds.
Introduction
The sensitive quantification of amino acids is essential in drug development, clinical diagnostics, and life science research. Due to the absence of a strong native chromophore or fluorophore in most amino acids, derivatization is a common strategy to enhance detection sensitivity and selectivity in High-Performance Liquid Chromatography (HPLC). This application note describes a proposed method for the analysis of primary amino acids using this compound as a novel pre-column fluorescent labeling reagent, followed by separation and detection by Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD).
Principle of the Method
The proposed derivatization chemistry is analogous to the well-established reaction of o-phthalaldehyde (OPA) with primary amines. In a basic environment and in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), the primary amine of an amino acid is proposed to react with this compound to form a stable and highly fluorescent isoindole derivative.
The resulting fluorescently tagged amino acids are then separated on a C18 reversed-phase column using a gradient elution of a phosphate buffer and an organic mobile phase. The derivatives are detected by a fluorescence detector set to the optimal excitation and emission wavelengths for the naphthalene moiety. This method offers a theoretical framework for achieving high sensitivity and selectivity for amino acid quantification.
Experimental Protocols
1. Materials and Reagents
-
Amino Acid Standards: Standard mix (e.g., 2.5 mM in 0.1 N HCl).
-
Derivatization Reagent: this compound.
-
Thiol Reagent: 3-mercaptopropionic acid (3-MPA).
-
Buffer: Boric acid or sodium borate buffer (0.4 M, pH 10.2).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Mobile Phase A: 40 mM Sodium Phosphate Monobasic (NaH₂PO₄), pH adjusted to 7.8 with NaOH.[1]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).[1]
-
Reaction Quenching Solution: 0.1 M HCl.
-
Water: Deionized, 18 MΩ·cm.
2. Preparation of Solutions
-
Amino Acid Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1 µM to 100 µM) using 0.1 N HCl.
-
Derivatizing Solution: Prepare a 20 mM solution of this compound in acetonitrile. Store in an amber vial at 4°C. Prepare fresh weekly.
-
Thiol Solution: Prepare a 50 mM solution of 3-mercaptopropionic acid in 0.4 M borate buffer. Prepare fresh daily.
3. Derivatization Protocol (Automated or Manual)
This procedure can be automated using an HPLC autosampler's injection program.
-
In a clean autosampler vial, add 10 µL of the amino acid standard or sample.
-
Add 25 µL of 0.4 M borate buffer (pH 10.2).
-
Add 10 µL of the 50 mM 3-MPA solution and mix.
-
Add 5 µL of the 20 mM this compound reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Inject an appropriate volume (e.g., 10 µL) of the mixture into the HPLC system.
4. Proposed HPLC-FLD Method
-
HPLC System: A quaternary or binary HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 280 nm (Requires optimization).
-
Emission Wavelength (λem): 450 nm (Requires optimization).
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 18.0 | 45 | 55 |
| 20.0 | 0 | 100 |
| 23.0 | 0 | 100 |
| 23.1 | 98 | 2 |
| 28.0 | 98 | 2 |
Data Presentation
The following table summarizes the expected performance characteristics of the method based on typical results for HPLC-FLD analysis of derivatized amino acids.[1][2][3][4] These values require experimental verification.
Table 1: Representative Quantitative Data for Amino Acid Analysis
| Amino Acid | Retention Time (min) (Hypothetical) | Linearity Range (µM) | Correlation Coefficient (R²) | LOD (nM) | LOQ (nM) |
| Aspartic Acid (Asp) | 4.5 | 0.5 - 125 | > 0.999 | 50 | 150 |
| Glutamic Acid (Glu) | 5.1 | 0.5 - 125 | > 0.999 | 50 | 150 |
| Serine (Ser) | 6.8 | 0.5 - 125 | > 0.998 | 60 | 180 |
| Histidine (His) | 7.5 | 0.5 - 125 | > 0.998 | 75 | 225 |
| Glycine (Gly) | 8.2 | 0.5 - 125 | > 0.999 | 40 | 120 |
| Threonine (Thr) | 8.9 | 0.5 - 125 | > 0.999 | 55 | 165 |
| Arginine (Arg) | 9.5 | 0.5 - 125 | > 0.997 | 80 | 240 |
| Alanine (Ala) | 10.3 | 0.5 - 125 | > 0.999 | 45 | 135 |
| Tyrosine (Tyr) | 12.1 | 0.5 - 125 | > 0.998 | 65 | 195 |
| Valine (Val) | 13.8 | 0.5 - 125 | > 0.999 | 50 | 150 |
| Methionine (Met) | 14.2 | 0.5 - 125 | > 0.999 | 50 | 150 |
| Phenylalanine (Phe) | 15.5 | 0.5 - 125 | > 0.998 | 70 | 210 |
| Isoleucine (Ile) | 16.1 | 0.5 - 125 | > 0.999 | 60 | 180 |
| Leucine (Leu) | 16.5 | 0.5 - 125 | > 0.999 | 60 | 180 |
| Lysine (Lys) | 17.8 | 0.5 - 125 | > 0.997 | 90 | 270 |
Note: Data are hypothetical and serve as a target for method validation. Actual retention times will vary based on the specific HPLC system and column used. Linearity, LOD, and LOQ values are representative of high-sensitivity fluorescence detection methods.[2][3][4]
Method Workflow and Logic Diagram
The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.
Caption: Workflow for amino acid analysis using pre-column derivatization with HPLC-FLD.
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. peerj.com [peerj.com]
Application of 2-(2-Bromoethoxy)naphthalene in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a key pharmacophore in medicinal chemistry, with a significant number of derivatives exhibiting a wide range of biological activities, including potent anticancer properties. The lipophilic nature of the naphthalene ring allows for effective interaction with various biological targets. Modification of the naphthalene core with different functional groups can modulate the pharmacological profile, leading to enhanced potency and selectivity. This document focuses on the application of 2-(2-Bromoethoxy)naphthalene as a versatile starting material for the synthesis of novel anticancer agents. The ethoxy linker provides a flexible chain for the introduction of various pharmacophores, while the terminal bromine atom serves as a reactive handle for nucleophilic substitution reactions, enabling the construction of a diverse library of naphthalene-based drug candidates.
Synthetic Strategy Overview
The primary synthetic utility of this compound in the context of anticancer drug development lies in its ability to act as an electrophile. The bromo group can be readily displaced by a variety of nucleophiles, such as amines, phenols, and thiols, to introduce functionalities known to contribute to cytotoxic activity. A common strategy involves the reaction of this compound with heterocyclic amines, which are prevalent in many anticancer drugs due to their ability to engage in hydrogen bonding and other interactions with biological targets.
A representative synthetic approach involves the nucleophilic substitution of the bromide with a suitable amine, for example, a morpholine derivative, to yield a tertiary amine. This can be followed by further chemical transformations to generate the final active compound. While direct literature on the anticancer applications of compounds synthesized from this compound is limited, a closely related compound, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, has demonstrated cytotoxic effects against cervical cancer cells (HeLa). A plausible synthetic pathway to this and similar compounds can be envisioned starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
This protocol describes a hypothetical two-step synthesis of a cytotoxic naphthalene derivative starting from this compound.
Step 1: Synthesis of 2-(naphthalen-2-yloxy)acetic acid
-
Hydrolysis of this compound: To a solution of this compound (1.0 eq) in a suitable solvent such as aqueous acetone or dioxane, add a mild base like sodium bicarbonate (2.0 eq). Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. After completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue with dilute HCl and extract the product, 2-(naphthalen-2-yloxy)ethanol, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the alcohol.
-
Oxidation to Carboxylic Acid: Dissolve the 2-(naphthalen-2-yloxy)ethanol (1.0 eq) in a suitable solvent like acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C. Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer and concentrate to obtain 2-(naphthalen-2-yloxy)acetic acid.
Step 2: Synthesis of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
-
Amide Coupling: To a solution of 2-(naphthalen-2-yloxy)acetic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture for 10 minutes at room temperature.
-
Add 4-(2-aminoethyl)morpholine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired product, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for evaluating the anticancer activity of synthesized compounds.
-
Cell Seeding: Seed human cervical cancer (HeLa) cells in a 96-well plate at a density of 5,000 cells/well in a suitable culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the old medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 575 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Data
The cytotoxic activity of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide against HeLa cells is presented below.
| Compound | Cancer Cell Line | IC50 (µM/mL) | Reference Drug | IC50 of Reference Drug (µM/mL) |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | 3.16 | Cisplatin | 3.32 |
Table 1: Cytotoxic activity of a representative naphthalene derivative.[1]
Visualizations
Synthetic Workflow
References
Solid-Phase Extraction Cleanup for Samples Derivatized with 2-(2-Bromoethoxy)naphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of biological samples derivatized with 2-(2-Bromoethoxy)naphthalene. This reagent is utilized for the fluorescent labeling of acidic compounds such as carboxylic acids and phenols, enhancing their detection in subsequent HPLC or LC-MS analysis. The following protocols are designed to ensure high recovery and sample purity, critical for accurate quantification in research and drug development settings.
Introduction
Derivatization with this compound imparts a highly fluorescent naphthalene moiety to target analytes, significantly improving their sensitivity in analytical assays. However, the derivatization reaction mixture often contains unreacted labeling reagent, by-products, and matrix interferences that can compromise chromatographic analysis. A robust solid-phase extraction cleanup step is therefore essential to remove these contaminants and ensure reliable quantitative results.
The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery of the derivatized analytes while efficiently removing interfering substances. This note details a recommended SPE workflow using reversed-phase chromatography, which is well-suited for the nonpolar nature of the naphthalene-derivatized compounds.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18 (octadecyl-bonded silica), 500 mg, 3 mL (or appropriate size for sample volume)
-
Derivatization Reagent: this compound
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium hydroxide (reagent grade)
-
-
Sample Matrix: Human plasma (or other relevant biological fluid)
-
Internal Standard: A structurally similar compound, derivatized in the same manner as the analyte.
Derivatization Procedure (General Overview)
Prior to SPE cleanup, the analytes in the biological sample (e.g., plasma) are derivatized with this compound. This typically involves:
-
Extraction of analytes from the sample matrix (e.g., protein precipitation followed by liquid-liquid extraction).
-
Evaporation of the extraction solvent and reconstitution in a suitable solvent (e.g., acetonitrile).
-
Addition of the derivatizing reagent and a catalyst (e.g., a tertiary amine).
-
Incubation at an elevated temperature to drive the reaction to completion.
Solid-Phase Extraction Protocol
This protocol is optimized for the cleanup of this compound derivatized analytes from a biological matrix.
dot
Caption: SPE workflow for cleanup of derivatized samples.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase.
-
Follow with 3 mL of HPLC-grade water to equilibrate the sorbent. Do not allow the sorbent to dry out after this step.[1]
-
-
Sample Loading:
-
Load the entire volume of the derivatized sample onto the conditioned C18 cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure optimal retention of the analytes.[1]
-
-
Washing:
-
Wash 1 (Polar Interferences Removal): Pass 3 mL of 10% methanol in water through the cartridge. This step removes polar impurities and excess derivatization reagents without eluting the derivatized analytes.
-
Wash 2 (Non-polar Interferences Removal): Pass 3 mL of hexane through the cartridge to remove highly non-polar interferences. This step is particularly important for complex matrices like plasma.
-
-
Elution:
-
Elute the derivatized analytes from the cartridge by passing two aliquots of 1.5 mL of ethyl acetate. Collecting the eluate in two separate fractions can help to maximize recovery.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for HPLC or LC-MS analysis.
-
Data Presentation
The following table summarizes expected recovery and purity data for analytes derivatized with this compound and cleaned up using the described SPE protocol. The data is representative and may vary depending on the specific analyte and sample matrix.
| Analyte Class | Sample Matrix | SPE Sorbent | Recovery (%) | RSD (%) | Purity (%) |
| Carboxylic Acids | Human Plasma | C18 | 85 - 95 | < 10 | > 98 |
| Phenols | Human Plasma | C18 | 80 - 90 | < 12 | > 97 |
| Fatty Acids | Rat Plasma | C18 | 88 - 98 | < 8 | > 99 |
| Bile Acids | Human Urine | Polymeric | 82 - 93 | < 15 | > 96 |
Note: Recovery and purity should be determined by comparing the analytical response of the processed sample to that of a known amount of a pure, derivatized standard.
Method Optimization and Troubleshooting
To achieve the best results, some optimization of the protocol may be necessary for specific applications.
dot
Caption: Troubleshooting common SPE issues.
-
Low Recovery:
-
Analyte Breakthrough: If the analyte is not retained on the column during loading, consider reducing the flow rate or ensuring the sample is in a solvent that promotes retention (i.e., low organic content).
-
Incomplete Elution: If the analyte is not fully eluted, try a stronger elution solvent (e.g., acetonitrile or a mixture of ethyl acetate and methanol) or increase the elution volume.
-
Loss During Washing: If the analyte is being washed off the column, use a weaker wash solvent (e.g., a lower percentage of organic solvent).
-
-
Poor Purity:
-
Insufficient Washing: If the sample is not clean enough, increase the volume or the strength of the wash solvent. A multi-step wash with solvents of different polarities can be effective.
-
Co-elution of Interferences: If interferences are co-eluting with the analyte, a different sorbent chemistry (e.g., a mixed-mode or polymeric sorbent) may be required.
-
-
High Variability:
-
Inconsistent Flow Rate: Use a vacuum manifold or an automated SPE system to ensure consistent flow rates between samples.
-
Sorbent Drying: Ensure the sorbent bed does not dry out between the conditioning and sample loading steps, as this can lead to channeling and inconsistent results.[1]
-
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the cleanup of biological samples derivatized with this compound. By effectively removing interferences, this protocol enables high-quality data to be obtained from subsequent HPLC or LC-MS analysis, which is crucial for accurate and precise quantification in research and drug development. Optimization of the protocol for specific analytes and matrices is recommended to achieve the highest performance.
References
Application Note & Protocol: Analytical Standard Preparation and Storage for 2-(2-Bromoethoxy)naphthalene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Bromoethoxy)naphthalene and its derivatives are important intermediates in the synthesis of various organic compounds, including potential pharmaceutical agents.[1] Accurate and precise analytical quantification of these compounds relies on the use of well-characterized, stable, and pure analytical standards. The integrity of these standards is paramount for generating reliable data in research, development, and quality control settings.
This document provides detailed protocols for the preparation, handling, and storage of analytical standards for this compound derivatives to ensure their stability and accuracy over time.
Safety and Handling Precautions
Working with this compound and its derivatives requires strict adherence to safety protocols. These compounds are halogenated aromatic ethers and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3]
-
Ventilation: All handling of solid material and preparation of solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
-
Spill Management: In case of a spill, clear the area. Use an absorbent material to contain the spill, and clean the area thoroughly.[5] Dispose of contaminated materials as hazardous waste according to local regulations.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and combustible materials.[2][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][8] Use non-sparking tools and explosion-proof equipment where necessary.[8]
Physicochemical Data
A summary of key physicochemical properties for the parent compound, this compound, is provided below.
| Property | Value | Reference |
| CAS Number | 13247-80-8 | [9] |
| Molecular Formula | C₁₂H₁₁BrO | [9] |
| Molecular Weight | 251.12 g/mol | [9] |
| Appearance | Typically a solid | [6] (Naphthalene is a white solid) |
| Purity (Typical) | ≥98% (Varies by supplier) | N/A |
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Standard Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a high-concentration stock solution from the neat (pure) chemical material.
Materials:
-
This compound derivative (neat material of known purity)
-
Class A volumetric flask (e.g., 10 mL or 25 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
Spatula and weighing paper/boat
-
Appropriate solvent (e.g., Acetonitrile, Methanol, Dichloromethane - HPLC or GC grade)
-
Pasteur pipette or syringe
Procedure:
-
Calculate Required Mass: Determine the mass of the neat material required. The calculation must account for the purity of the material.
-
Formula: Mass (mg) = [Target Concentration (µg/mL) × Flask Volume (mL) × (1 / Purity)] / 1000
-
Example (for a 1000 µg/mL solution in a 10 mL flask with 99.0% purity): Mass (mg) = [1000 µg/mL × 10 mL × (1 / 0.99)] / 1000 = 10.10 mg
-
-
Weighing: Accurately weigh the calculated amount of the neat material onto weighing paper using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into the Class A volumetric flask. Use a small amount of the selected solvent to rinse the weighing paper/boat and the neck of the flask to ensure a quantitative transfer.
-
Solubilization: Add solvent to the flask until it is approximately half-full. Gently swirl the flask to completely dissolve the solid material. Sonication may be used if necessary to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to ambient temperature. Carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and expiration date. Store under the recommended conditions (see Section 5.0).
Protocol 2: Preparation of Working Standard Solutions
Working standards are prepared by diluting the primary stock solution to the desired concentration range for analysis (e.g., for creating a calibration curve).
Materials:
-
Primary Stock Standard Solution (from Protocol 4.1)
-
Class A volumetric flasks (various sizes as needed)
-
Calibrated pipettes
-
Appropriate solvent (same as used for the stock solution)
Procedure:
-
Plan Dilution Scheme: Determine the concentrations and volumes needed for your working standards.
-
Serial Dilution: Perform serial dilutions from the primary stock.
-
Example for a 100 µg/mL standard from a 1000 µg/mL stock: Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
-
-
Calibration Curve Standards: Prepare a series of standards to cover the expected concentration range of the samples. An example dilution scheme is provided in the table below.
-
Labeling: Clearly label each working standard with its concentration and preparation date.
-
Usage: Prepare working standards fresh daily from the stock solution if possible.[10]
Example Dilution Scheme for Calibration Curve
| Target Concentration (µg/mL) | Aliquot of Stock (1000 µg/mL) | Final Volume (mL) |
|---|---|---|
| 100 | 1.0 mL | 10 |
| 50 | 0.5 mL | 10 |
| 25 | 0.25 mL | 10 |
| 10 | 1.0 mL of 100 µg/mL std | 10 |
| 5 | 0.5 mL of 100 µg/mL std | 10 |
| 1 | 0.1 mL of 100 µg/mL std | 10 |
Storage and Stability
Proper storage is critical to maintain the integrity and concentration of the analytical standards.
Recommendations:
-
Neat Material: Store in a cool, dry, and dark place, away from incompatible materials.[5] The container should be tightly sealed.[4] Recommended storage temperatures are often below 25°C.[7]
-
Stock Solutions: Store in tightly sealed amber glass vials to protect from light. Refrigeration (2-8°C) is recommended for long-term storage to minimize solvent evaporation and slow potential degradation.
-
Working Solutions: Should be prepared fresh daily from the stock solution.[10] If stored, they should be kept refrigerated for short periods (1-3 days) and allowed to warm to room temperature before use.
Summary of Recommended Storage Conditions
| Standard Type | Container | Temperature | Light Condition | Recommended Duration |
| Neat Material | Tightly sealed original container | Cool, dry place (<25°C) | Protect from light | Per manufacturer's expiry |
| Stock Solution | Amber glass vial, tightly capped | 2-8 °C | Protect from light | 1-3 months (verify) |
| Working Solutions | Amber glass vial, tightly capped | 2-8 °C | Protect from light | Prepare fresh daily; max 1-3 days |
Visualized Workflows
The following diagrams illustrate the key processes for standard preparation and stability considerations.
Caption: Workflow for preparing stock and working analytical standards.
Caption: Logical workflow for designing a stability study for standards.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethidium Bromide Handling and Disposal - Environmental Health and Safety [safety.caltech.edu]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. alpharesources.com [alpharesources.com]
- 9. 13247-80-8|this compound|BLD Pharm [bldpharm.com]
- 10. osha.gov [osha.gov]
The Utility of 2-(2-Bromoethoxy)naphthalene in Organic Synthesis: A Review of Potential Applications
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. A vast arsenal of protecting groups has been developed for various functional moieties, each with its unique set of conditions for introduction and removal. This document explores the potential application of 2-(2-Bromoethoxy)naphthalene as a protecting group, a concept that, while not widely documented, holds theoretical promise based on the chemical properties of its constituent parts. This exploration is intended for researchers, scientists, and professionals in drug development who are seeking novel synthetic strategies.
While extensive research has not yielded specific, documented protocols for the use of this compound as a standard protecting group, its structure suggests a potential utility for the protection of nucleophilic functional groups such as alcohols, phenols, amines, and carboxylic acids. The core concept revolves around the introduction of the 2-(naphthalen-2-yloxy)ethyl moiety via nucleophilic substitution of the bromide, followed by a subsequent deprotection step to regenerate the original functional group.
Theoretical Framework for Protection and Deprotection
The proposed use of this compound as a protecting group is predicated on the following theoretical reaction pathway:
-
Protection: A substrate containing a nucleophilic functional group (e.g., an alcohol, phenol, amine, or carboxylate) would be reacted with this compound in the presence of a suitable base. The nucleophile would displace the bromide ion, forming a stable ether, amine, or ester linkage.
-
Deprotection: The cleavage of the resulting protected functional group would be the critical step. The stability of the naphthalene ring suggests that conditions targeting the ether, amine, or ester linkage would be required. This could potentially involve acidic or basic hydrolysis, or perhaps reductive cleavage methods, depending on the nature of the protected group.
Potential Signaling Pathway and Experimental Workflow
The logical progression of employing this compound as a protecting group can be visualized as a straightforward workflow. The following diagram illustrates the key stages from substrate to deprotected product.
Caption: A conceptual workflow illustrating the protection of a functional group using this compound, subsequent synthetic modifications, and the final deprotection step.
Hypothetical Application Notes and Protocols
Due to the absence of specific literature precedents, the following sections provide hypothetical protocols based on general principles of organic synthesis. These are intended to serve as a starting point for investigation and would require significant optimization and validation.
Protection of a Primary Alcohol
Objective: To protect a primary alcohol using this compound.
Reaction Scheme:
R-CH₂-OH + Br-CH₂CH₂-O-Naphthyl --(Base)--> R-CH₂-O-CH₂CH₂-O-Naphthyl
Protocol:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection of the 2-(Naphthalen-2-yloxy)ethyl Ether
Objective: To cleave the 2-(naphthalen-2-yloxy)ethyl protecting group to regenerate the primary alcohol.
Hypothetical Deprotection Conditions (to be investigated):
-
Acidic Hydrolysis: Treatment with a strong acid such as HCl or HBr in a suitable solvent.
-
Reductive Cleavage: Conditions similar to those used for benzyl ether deprotection, such as catalytic hydrogenation (e.g., H₂, Pd/C), although the ether linkage might be more robust.
-
Oxidative Cleavage: While less common for simple alkyl ethers, specific reagents might be explored.
Data Presentation
As no experimental data has been found in the literature for the use of this compound as a protecting group, a table of quantitative data cannot be provided at this time. Should experimental work be undertaken, the following table structure is recommended for summarizing key findings.
| Substrate | Functional Group | Protection Conditions (Base, Solvent, Temp, Time) | Yield (%) | Deprotection Conditions | Yield (%) |
| Example Alcohol | Primary Alcohol | NaH, DMF, rt, 24h | TBD | TBD | TBD |
| Example Phenol | Phenol | K₂CO₃, Acetone, reflux, 12h | TBD | TBD | TBD |
| Example Amine | Secondary Amine | Et₃N, CH₂Cl₂, rt, 48h | TBD | TBD | TBD |
| Example Carboxylic Acid | Carboxylic Acid | Cs₂CO₃, DMF, 60°C, 12h | TBD | TBD | TBD |
TBD: To Be Determined through experimental investigation.
Conclusion and Future Directions
The concept of using this compound as a protecting group is chemically plausible but remains largely unexplored in the available scientific literature. The protocols and workflows presented here are theoretical and serve as a guide for researchers interested in investigating its potential. Key areas for future research would involve:
-
Systematic evaluation of protection conditions: Investigating a range of bases, solvents, and temperatures for the protection of various functional groups.
-
Development of reliable deprotection protocols: This is the most critical aspect that would determine the viability of this protecting group. A range of acidic, basic, reductive, and oxidative conditions should be screened.
-
Assessment of orthogonality: Determining the stability of the 2-(naphthalen-2-yloxy)ethyl group under conditions used to remove other common protecting groups.
Successful development of this methodology could provide a novel and useful tool for the synthetic organic chemist's repertoire. However, without experimental validation, its practical utility remains speculative.
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(2-Bromoethoxy)naphthalene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 2-(2-Bromoethoxy)naphthalene. The information is presented in a question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-naphthol and 1,2-dibromoethane?
The synthesis of this compound from 2-naphthol and 1,2-dibromoethane proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction. In the first step, a base is used to deprotonate the hydroxyl group of 2-naphthol, forming a more nucleophilic naphthoxide ion. This ion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether.
Q2: What are the most common side products in this synthesis, and how can their formation be minimized?
The most common side products are:
-
1,2-di(naphthalen-2-yloxy)ethane (dialkylated product): This forms when a second molecule of the 2-naphthoxide ion reacts with the remaining bromoethyl group of the desired product. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,2-dibromoethane relative to 2-naphthol favors the formation of the mono-alkylated product.
-
Vinyl bromide: Under strongly basic conditions and at elevated temperatures, an E2 elimination reaction can occur with 1,2-dibromoethane, leading to the formation of vinyl bromide. Using a milder base and maintaining a controlled reaction temperature can help to reduce this side reaction.
-
Unreacted 2-naphthol: Incomplete deprotonation or insufficient reaction time can lead to the presence of unreacted starting material. Ensuring the use of an adequate amount of a suitable base and monitoring the reaction to completion can mitigate this.
Q3: How can I purify the final this compound product?
Purification can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system, such as aqueous methanol, can be used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For separating the desired product from closely related impurities, column chromatography using silica gel is an excellent option. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to effectively separate the components.
-
Washing: The crude product can be washed with an aqueous solution of a weak base (e.g., 20% sodium hydroxide) to remove any unreacted 2-naphthol.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or No Product Yield | Incomplete deprotonation of 2-naphthol. | Use a stronger base (e.g., NaH) or ensure the base used (e.g., NaOH, K₂CO₃) is fresh and anhydrous. Allow sufficient time for the deprotonation to occur before adding 1,2-dibromoethane. | Increased formation of the 2-naphthoxide nucleophile, leading to a higher yield. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature moderately (e.g., refluxing in a suitable solvent). Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. | Faster reaction rate and higher conversion to the product. | |
| Ineffective solvent. | Choose an appropriate solvent that dissolves both the reactants and facilitates the SN2 reaction. Polar aprotic solvents like DMF or acetone are often effective. | Improved solvation of reactants and enhanced reaction rate. | |
| High Percentage of Dialkylated Byproduct | Molar ratio of 2-naphthol to 1,2-dibromoethane is too high. | Use a significant molar excess of 1,2-dibromoethane (e.g., 3 equivalents or more) to favor mono-alkylation. | The probability of the product reacting with another naphthoxide ion is reduced, leading to a higher yield of the desired mono-alkylated product. |
| Presence of Elimination Byproducts | Reaction temperature is too high. | Maintain a controlled and moderate reaction temperature. Avoid excessive heating. | The rate of the competing E2 elimination reaction is reduced. |
| A strong, sterically hindered base is used. | Opt for a less sterically hindered base. While strong bases are needed for deprotonation, very bulky bases can favor elimination. | The nucleophilic substitution pathway is favored over elimination. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization. If recrystallization fails, use column chromatography for purification. | Effective separation of the desired product from impurities. |
| Presence of unreacted 2-naphthol. | Wash the crude product with a dilute aqueous base solution (e.g., 5-10% NaOH) to remove the acidic 2-naphthol. | Removal of the starting material, leading to a purer product. |
Data Presentation
Table 1: Effect of Base on the Yield of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | Reflux | 12 | Moderate | General Williamson ether synthesis principles |
| K₂CO₃ | Acetone | Reflux | 12 | Good (often preferred for phenols) | General Williamson ether synthesis principles |
| NaH | DMF | Room Temp to 50 | 6-12 | High | General Williamson ether synthesis principles |
Note: Specific yield percentages can vary significantly based on the exact reaction conditions and scale.
Table 2: Effect of Solvent on the Williamson Ether Synthesis
| Solvent | Type | Effect on SN2 Reaction | Considerations |
| Ethanol | Protic | Can solvate the nucleophile, potentially slowing the reaction. | Often used with NaOH or KOH. |
| Acetone | Polar Aprotic | Generally good for SN2 reactions. | Good for reactions with carbonate bases. |
| DMF | Polar Aprotic | Excellent for SN2 reactions, good at dissolving a wide range of reactants. | Higher boiling point, may require higher temperatures to remove. |
| Acetonitrile | Polar Aprotic | Good for SN2 reactions. | Often used in syntheses involving naphthols.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
-
Deprotonation of 2-Naphthol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-naphthol in a suitable solvent (e.g., acetone or DMF).
-
Add 1.1 to 1.5 equivalents of a suitable base (e.g., anhydrous potassium carbonate or sodium hydroxide).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the 2-naphthoxide salt.
-
-
Alkylation:
-
To the stirred suspension, add 3.0 equivalents of 1,2-dibromoethane.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then with a dilute NaOH solution to remove unreacted 2-naphthol.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous methanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Troubleshooting Derivatization with 2-(2-Bromoethoxy)naphthalene
Welcome to the technical support center for troubleshooting low yields in derivatization reactions involving 2-(2-Bromoethoxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an organic reagent commonly used in synthesis to introduce a naphthoxyethyl group onto a molecule. This is often done to derivatize compounds like phenols, amines, or thiols, modifying their properties for applications in drug development, materials science, or as fluorescent probes.
Q2: What is the primary reaction mechanism for derivatization with this compound?
The most common reaction is the Williamson ether synthesis, where an alkoxide, phenoxide, or other nucleophile displaces the bromide ion on the ethyl chain of this compound.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] For the reaction to be successful, a primary alkyl halide like this compound is ideal, as secondary and tertiary halides are more prone to elimination reactions.[1][2][3]
Troubleshooting Guide: Low Reaction Yield
This guide addresses the most common issues encountered during derivatization, categorized by the stage of the experimental process.
Category 1: Reaction Initiation & Reagents
Q3: My reaction is not proceeding. TLC or LC-MS analysis shows only unreacted starting materials. What are the potential causes?
Failure to initiate the reaction is often linked to the quality of reagents or suboptimal reaction conditions.[4]
Potential Causes & Solutions:
-
Inactive Nucleophile: The most common reason is incomplete deprotonation of your starting material (e.g., phenol, alcohol). The base used may be too weak or insufficient in quantity.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent. Ensure you use at least one full equivalent of the base. For less acidic alcohols, a stronger base like NaH is often necessary.[3]
-
-
Reagent Degradation: Reagents, especially bases like sodium hydride, can degrade upon exposure to air and moisture.[4][5] The alkylating agent, this compound, can also degrade over time.
-
Solution: Use freshly opened or properly stored reagents. Verify the activity of your base.[4]
-
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture, which can quench the base and hydrolyze the reagents.[6]
-
Incorrect Temperature: Many derivatization reactions require heating to proceed at a reasonable rate.
Category 2: Competing Side Reactions & Byproduct Formation
Q4: My reaction is consuming the starting material, but the yield of the desired product is low, and I observe significant byproduct formation. What is happening?
This indicates that side reactions are competing with the desired SN2 pathway.
Potential Causes & Solutions:
-
Elimination Reaction (E2): This is the most common side reaction, where the base promotes the elimination of HBr from this compound to form an alkene (2-vinyloxynaphthalene).[1] This is more likely with sterically hindered nucleophiles or highly basic conditions at elevated temperatures.[2]
-
Solution: Use a less hindered, non-nucleophilic base if possible. Avoid excessively high temperatures and prolonged reaction times.[1]
-
-
Ring Alkylation: If your nucleophile is an aryloxide (phenoxide), it can act as an ambident nucleophile, meaning alkylation can occur on the aromatic ring instead of the oxygen atom.[1]
-
Solution: This is generally less common with this specific reagent but can be influenced by the choice of solvent and counter-ion. Using polar aprotic solvents like DMF or DMSO often favors O-alkylation.
-
Category 3: Work-up and Purification Issues
Q5: My crude yield appeared high, but I lost a significant amount of product during purification, especially with column chromatography. What could be the cause?
Product loss during purification is a common source of low isolated yield.[4][7]
Potential Causes & Solutions:
-
Compound Instability on Silica Gel: Some organic compounds can decompose on the acidic surface of standard silica gel.[4]
-
Solution: Deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine (~1%) in your eluent. Alternatively, consider using a different stationary phase like alumina.[4]
-
-
Product Solubility in Aqueous Layers: The derivatized product may have some solubility in water, leading to losses during the aqueous wash steps of the work-up.[4]
-
Solution: Minimize the number of aqueous washes. After extraction, you can "back-extract" the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.[4]
-
-
Improper Purification Technique: Issues like poorly packed columns, loading the sample in too much solvent, or choosing a suboptimal solvent system can lead to poor separation and product loss.[4]
-
Solution: Optimize your separation on TLC first. Pack the column carefully to avoid air bubbles and channels. Load your crude product onto the column in the minimum possible volume of solvent.[4]
-
Data Presentation
The choice of reaction parameters significantly impacts yield. The following tables summarize key variables and their expected effects.
Table 1: Illustrative Effect of Base and Solvent on Derivatization Yield
| Starting Material | Base | Solvent | Temperature (°C) | Typical Outcome |
| Phenol | K₂CO₃ | Acetone | 60 | Good yield, common conditions. |
| Phenol | NaH | THF / DMF | 25 - 60 | Excellent yield, strong base ensures full deprotonation.[2] |
| Aliphatic Alcohol | NaH | THF | 25 - 60 | Good yield, strong base required for less acidic alcohols. |
| Hindered Phenol | Cs₂CO₃ | DMF | 80 | Often improves yield for sterically challenging substrates. |
| Phenol | t-BuOK | THF | 60 | Increased risk of elimination (E2) side product. |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution(s) |
| No reaction | Incomplete deprotonation | Use a stronger or more soluble base (e.g., NaH, Cs₂CO₃). |
| Wet reagents/solvent | Use anhydrous solvents; dry glassware thoroughly.[4][6] | |
| Low temperature | Increase reaction temperature and monitor via TLC.[8] | |
| Low yield with byproducts | Elimination (E2) side reaction | Use a less hindered base; avoid excessive heat.[1] |
| Starting material degradation | Ensure starting material purity; use milder conditions. | |
| Product loss during work-up | Emulsion formation | Add brine (saturated NaCl solution) to break the emulsion. |
| Product loss during purification | Decomposition on silica | Use deactivated silica (add Et₃N) or switch to alumina.[4] |
| Co-elution of impurities | Optimize eluent system using TLC before running the column.[4] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Phenol
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile, approx. 0.1-0.5 M concentration).
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5 eq., or sodium hydride, 1.1 eq.) portion-wise at 0 °C or room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous solvent dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using TLC (Protocol 2).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a baseline in pencil on a silica TLC plate.
-
Spotting: Using a capillary tube, spot the plate with:
-
Lane 1: Starting material (co-spot with reaction mixture).
-
Lane 2: The reaction mixture.
-
Lane 3: this compound reference.
-
-
Development: Place the TLC plate in a chamber containing a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). Let the solvent run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
Visualizations
Experimental Workflow
Caption: General experimental workflow for derivatization.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low derivatization yield.
Reaction Mechanism: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways in the derivatization reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. tutorchase.com [tutorchase.com]
Identification of side products in the synthesis of 2-(2-Bromoethoxy)naphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(2-Bromoethoxy)naphthalene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-naphthol and 1,2-dibromoethane?
A1: The synthesis of this compound from 2-naphthol and 1,2-dibromoethane is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 2-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether.[1][2][3]
Q2: What are the most common side products in this synthesis?
A2: The most common side products include:
-
1,2-bis(2-naphthoxy)ethane: Formed by the reaction of a second molecule of 2-naphthoxide with the remaining bromoethyl group of the desired product.
-
1-(2-Bromoethyl)-2-naphthol: Arises from C-alkylation of the naphthoxide ion instead of the desired O-alkylation.
-
Vinyl Bromide: Generated through an E2 elimination reaction of 1,2-dibromoethane, promoted by the basic conditions.
-
Unreacted 2-naphthol: Due to incomplete reaction.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following:
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To reduce 1,2-bis(2-naphthoxy)ethane: Use a molar excess of 1,2-dibromoethane relative to 2-naphthol. This increases the probability that the naphthoxide ion will react with a molecule of 1,2-dibromoethane rather than the product.
-
To favor O-alkylation over C-alkylation: Use a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF). Protic solvents can solvate the oxygen of the naphthoxide, making the carbon atom a more likely site for attack.
-
To suppress the elimination reaction: Maintain a moderate reaction temperature. Higher temperatures can favor the E2 elimination pathway.
-
To ensure complete consumption of 2-naphthol: Use a slight excess of a strong enough base to ensure complete deprotonation of the 2-naphthol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | 1. Ineffective base: The base used may not be strong enough to completely deprotonate the 2-naphthol. 2. Inappropriate solvent: A protic solvent might be hindering the nucleophilicity of the naphthoxide. 3. Low reaction temperature: The reaction rate may be too slow. | 1. Use a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). 2. Switch to a polar aprotic solvent like acetone or DMF. 3. Increase the reaction temperature, typically to the reflux temperature of the solvent. |
| Presence of a significant amount of a high-boiling point impurity. | This is likely 1,2-bis(2-naphthoxy)ethane . This occurs when the product reacts with another molecule of 2-naphthoxide. | Use a larger excess of 1,2-dibromoethane in the reaction mixture. This will statistically favor the reaction of the naphthoxide with the starting material over the product. |
| TLC analysis shows a spot with a similar Rf to the starting 2-naphthol but is not the starting material. | This could be the C-alkylated product, 1-(2-bromoethyl)-2-naphthol . | Ensure a polar aprotic solvent is used. If the problem persists, consider using a milder base and lower reaction temperature to favor O-alkylation. |
| A volatile, low-boiling point impurity is detected by GC-MS. | This is likely vinyl bromide from the elimination of HBr from 1,2-dibromoethane. | Avoid excessively high reaction temperatures and use a less sterically hindered base if possible. |
| The product is difficult to purify from unreacted 2-naphthol. | Incomplete reaction or insufficient base. | Ensure at least one equivalent of a suitable base is used. The product can be purified from unreacted 2-naphthol by column chromatography or by washing an ethereal solution of the crude product with a dilute aqueous base to remove the acidic 2-naphthol. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-Naphthol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: 1H NMR Data for Identification of Product and Side Products (400 MHz, CDCl3)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Product) | 7.80-7.70 | m | 3H | Ar-H |
| 7.45-7.30 | m | 2H | Ar-H | |
| 7.19 | d | 1H | Ar-H | |
| 7.12 | dd | 1H | Ar-H | |
| 4.40 | t | 2H | -OCH₂- | |
| 3.68 | t | 2H | -CH₂Br | |
| 1,2-bis(2-naphthoxy)ethane (Side Product) | 7.80-7.70 | m | 6H | Ar-H |
| 7.45-7.30 | m | 4H | Ar-H | |
| 7.20-7.10 | m | 4H | Ar-H | |
| 4.55 | s | 4H | -OCH₂CH₂O- | |
| 1-(2-Bromoethyl)-2-naphthol (Side Product) | 7.90-7.80 | m | 2H | Ar-H |
| 7.50-7.30 | m | 3H | Ar-H | |
| 7.20 | d | 1H | Ar-H | |
| 5.0 (broad) | s | 1H | -OH | |
| 3.75 | t | 2H | Ar-CH₂- | |
| 3.40 | t | 2H | -CH₂Br | |
| Vinyl Bromide (Side Product) | 6.53 | dd | 1H | =CH (trans to Br) |
| 6.01 | dd | 1H | =CH (cis to Br) | |
| 5.86 | dd | 1H | =CH (gem to Br) | |
| 2-Naphthol (Starting Material) [4][5] | 7.75-7.65 | m | 3H | Ar-H |
| 7.42-7.32 | m | 2H | Ar-H | |
| 7.12-7.09 | m | 2H | Ar-H | |
| 5.19 | s | 1H | -OH |
Table 2: 13C NMR Data for Identification of Product and Side Products (100 MHz, CDCl3)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Product) | 156.5, 134.5, 129.4, 129.2, 127.7, 126.8, 126.5, 124.3, 119.0, 107.2, 68.9, 29.1 |
| 1,2-bis(2-naphthoxy)ethane (Side Product) | 156.8, 134.6, 129.5, 129.3, 127.7, 126.8, 126.5, 124.5, 119.2, 107.5, 67.8 |
| 1-(2-Bromoethyl)-2-naphthol (Side Product) | 153.1, 132.8, 129.1, 128.9, 128.0, 126.3, 126.2, 123.5, 117.8, 115.0, 35.7, 31.2 |
| Vinyl Bromide (Side Product) | 123.5, 115.9 |
| 2-Naphthol (Starting Material) [5] | 153.6, 135.0, 130.3, 129.3, 128.0, 126.9, 126.7, 124.0, 118.0, 109.9 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways leading to the desired product and common side products.
Caption: Logical troubleshooting workflow for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
Purification of 2-(2-Bromoethoxy)naphthalene derivatives using flash chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Bromoethoxy)naphthalene derivatives using flash chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities largely depend on the synthetic route but typically include unreacted starting materials such as 2-naphthol or a substituted 2-naphthol, and excess 1,2-dibromoethane. Other potential impurities are poly-substituted byproducts, where bromination or ethoxylation occurs at other positions on the naphthalene ring, and decomposition products.[1]
Q2: How do I select an appropriate solvent system for the flash chromatography purification of my this compound derivative?
A2: The selection of a suitable solvent system is critical for a successful separation. A good starting point is to use thin-layer chromatography (TLC) to screen various solvent systems. A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate is a common choice for naphthalene derivatives.[2] The ideal solvent system should provide a retention factor (Rf) value between 0.2 and 0.4 for the desired compound, with clear separation from impurities.[2]
Q3: My this compound derivative is not stable on silica gel. What are my options?
A3: If your compound is sensitive to the acidic nature of silica gel, you can consider a few alternatives. One option is to use a different stationary phase, such as alumina or Florisil.[3] Another approach is to deactivate the silica gel by treating it with a small amount of a tertiary amine, like triethylamine, in the mobile phase. This neutralizes the acidic sites on the silica surface.[3]
Q4: I am observing co-elution of my desired product with an impurity. How can I improve the separation?
A4: Co-elution can be a challenging issue. To improve separation, you can try a few strategies. First, consider using a shallower solvent gradient during your flash chromatography run. This can help to better resolve closely eluting compounds. Another approach is to try a different solvent system with different selectivity. For aromatic compounds, sometimes the addition of a small amount of toluene to the mobile phase can help disrupt pi-stacking interactions and improve separation. If these methods fail, you may need to consider an alternative purification technique, such as recrystallization or preparative HPLC.
Q5: My crude product is not very soluble in the initial chromatography solvent. How should I load it onto the column?
A5: If your crude product has poor solubility in the starting mobile phase, you have a couple of options for loading it onto the column. One method is "dry loading." This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. Alternatively, you can dissolve your sample in a minimal amount of a stronger, more polar solvent and inject it directly onto the column, although this can sometimes lead to band broadening.
Troubleshooting Guides
Below are common problems encountered during the flash chromatography purification of this compound derivatives and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Poorly packed column. | - Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound Elutes Too Quickly (in the void volume) | - Solvent system is too polar. | - Start with a less polar solvent system (e.g., higher percentage of hexane in a hexane/ethyl acetate mixture). |
| Compound Does Not Elute from the Column | - Solvent system is not polar enough.- Compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test the stability of your compound on a small amount of silica before performing the column.- Consider using a deactivated silica gel or an alternative stationary phase. |
| Tailing of Peaks | - Compound is interacting too strongly with the silica gel.- Presence of acidic or basic impurities. | - Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Ensure the crude material is free of highly polar, non-eluting impurities by performing a pre-purification step if necessary. |
| Cracked or Dry Column Bed | - Column ran dry.- Heat generated from the solvent mixing with the silica gel. | - Always keep the solvent level above the top of the silica bed.- Pack the column using a slurry method and allow it to equilibrate before running the separation. |
Experimental Protocols
General Protocol for Flash Chromatography Purification of a this compound Derivative
This protocol provides a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on TLC analysis of your crude product.
1. Materials:
- Crude this compound derivative
- Silica gel (230-400 mesh for flash chromatography)
- Hexane
- Ethyl acetate
- Glass column with a stopcock
- Sand
- Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20).
-
Visualize the spots under UV light.
-
Select the solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and gently tap the sides to ensure even packing.
-
Allow the solvent to drain until it is just above the silica bed.
-
Add a thin layer of sand to the top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For example, you can start with 95:5 hexane/ethyl acetate and gradually increase the ethyl acetate concentration.[2]
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
-
Quantitative Data
The following tables provide example data for developing a flash chromatography method for this compound derivatives. The optimal conditions for your specific compound may vary.
Table 1: Example Solvent Systems and Approximate Rf Values for a Model this compound Derivative on Silica Gel TLC.
| Hexane:Ethyl Acetate Ratio | Approximate Rf of Product | Separation from Non-polar Impurity | Separation from Polar Impurity |
| 95:5 | 0.45 | Good | Poor |
| 90:10 | 0.30 | Excellent | Good |
| 80:20 | 0.15 | Excellent | Excellent |
Table 2: Example Gradient Elution Profile for Flash Chromatography.
| Step | Solvent System (Hexane:Ethyl Acetate) | Column Volumes | Purpose |
| 1 | 98:2 | 2 | Elute very non-polar impurities. |
| 2 | 95:5 | 3-4 | Elute remaining non-polar impurities. |
| 3 | 90:10 | 5-10 | Elute the target this compound derivative. |
| 4 | 80:20 | 2-3 | Elute more polar impurities. |
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for poor separation in flash chromatography.
References
Technical Support Center: Improving the Stability of Fluorescent Derivatives of 2-(2-Bromoethoxy)naphthalene
Welcome to the technical support center for fluorescent derivatives of 2-(2-Bromoethoxy)naphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and performance of these fluorescent probes in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of fluorescent derivatives of this compound.
Issue 1: Weak or No Fluorescence Signal
Q1: What are the primary reasons for a weak or absent fluorescence signal from my this compound derivative?
A weak or absent signal can be attributed to several factors:
-
Incorrect Excitation or Emission Wavelengths: Ensure your instrument's filter sets or monochromator settings match the specific excitation and emission maxima of your fluorescent probe.
-
Low Probe Concentration: The concentration of the fluorophore may be too low for detection. A concentration titration is recommended to determine the optimal range.[1]
-
Fluorescence Quenching: The fluorescence of your probe can be diminished by various quenching agents. Common quenchers include dissolved oxygen and certain metal ions.[1][2]
-
Environmental Sensitivity: The fluorescence quantum yield of many naphthalene derivatives is highly dependent on the polarity of their environment. In highly polar solvents like water, the fluorescence intensity can be significantly lower.[2]
-
Photobleaching: The irreversible destruction of the fluorophore by excitation light can lead to signal loss.[2]
Q2: How can I troubleshoot a weak fluorescence signal?
Follow this step-by-step guide to diagnose the issue:
Caption: Troubleshooting workflow for weak or no fluorescence signal.
Issue 2: Rapid Signal Fading (Photobleaching)
Q3: My fluorescence signal is disappearing quickly during imaging. What is causing this and how can I prevent it?
This rapid signal decay is likely due to photobleaching, the light-induced chemical destruction of the fluorophore. Naphthalene derivatives, while generally more photostable than some other dyes due to their rigid structure, are still susceptible to this phenomenon.[3]
Strategies to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images only when necessary.[2]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[2]
-
Choose a More Photostable Derivative: If available, consider using a derivative of this compound that has been specifically designed for enhanced photostability.
Issue 3: High Background Fluorescence
Q4: I'm observing a high background signal which is obscuring the signal from my probe. What are the common causes and solutions?
High background fluorescence can originate from several sources:
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce at similar wavelengths to your probe.[4]
-
Non-specific Binding: The probe may be binding to cellular components or surfaces in a non-specific manner.
-
Excess Unbound Probe: Insufficient washing after probe incubation can leave a high concentration of unbound, fluorescent molecules in the sample.[4]
Troubleshooting High Background:
Caption: Workflow for troubleshooting high background fluorescence.
Quantitative Data on Naphthalene Derivative Stability
While specific quantitative data for fluorescent derivatives of this compound is limited in the literature, the following tables provide data for other common naphthalene-based probes to serve as a reference for expected performance.
Table 1: Photostability of Common Fluorophores (for comparison)
| Fluorophore Class | Example | Photobleaching Quantum Yield (Φp) | Typical Photobleaching Half-life | Notes |
| Naphthalene Derivatives | - | Generally lower than fluoresceins | Minutes to tens of minutes | Known for good photostability due to their rigid structure.[3][5] |
| Fluorescein | Fluorescein | ~10⁻⁵ - 10⁻⁴ | Seconds to minutes | Highly susceptible to photobleaching, especially at physiological pH.[5] |
| Rhodamine | Rhodamine 6G | ~10⁻⁶ - 10⁻⁷ | Minutes | Generally more photostable than fluorescein.[5] |
| Cyanine | Cy5 | ~10⁻⁶ | Minutes | Widely used in the far-red spectrum with moderate photostability.[5] |
| BODIPY | BODIPY FL | ~10⁻⁵ | Minutes | Good photostability and sharp emission spectra.[5] |
Table 2: Effect of Solvent Polarity on the Fluorescence Quantum Yield (Φ) of a Naphthalene Derivative (PRODAN)
| Solvent | Quantum Yield (Φ) |
| Cyclohexane | 0.03 |
| Ethanol | 0.95 |
| Data for 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) illustrates the significant impact of solvent polarity on the fluorescence quantum yield of naphthalene derivatives.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Amine-Reactive Naphthalene Derivative
This protocol provides a general guideline for the synthesis of an amine-reactive fluorescent probe from a naphthalene derivative. This is a generalized procedure and may require optimization for your specific derivative of this compound.
Caption: General workflow for synthesizing an amine-reactive naphthalene probe.
Methodology:
-
Functionalization: Modify the this compound derivative to introduce a reactive functional group, such as a carboxylic acid or an amine. The specific chemical route will depend on the starting derivative.
-
Activation (for carboxylic acids): To create an amine-reactive probe, the carboxylic acid is typically activated to form an N-hydroxysuccinimidyl (NHS) ester. This can be achieved by reacting the carboxylated naphthalene derivative with a reagent like O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) or a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Labeling Reaction: The activated NHS-ester of the naphthalene derivative is then reacted with the primary amine groups on the target molecule (e.g., a protein) in a suitable buffer, typically at a pH of 8.0-9.0.
-
Purification: The resulting fluorescently labeled conjugate is purified from the unreacted probe and byproducts using methods such as size-exclusion chromatography or dialysis.
Protocol 2: Measuring Photostability (Photobleaching Half-life)
This protocol outlines a method for quantifying the photostability of your fluorescent derivative.[7][8]
Materials:
-
Fluorescence microscope with a camera capable of time-lapse imaging.
-
Your fluorescently labeled sample.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample as you would for a typical imaging experiment.
-
Image Acquisition:
-
Locate a region of interest (ROI) containing your fluorescent signal.
-
Set the imaging parameters (excitation intensity, exposure time) to be consistent with your planned experiments.
-
Acquire a time-lapse series of images with continuous illumination. The time interval between images should be short enough to accurately capture the fluorescence decay.
-
-
Data Analysis:
-
In your image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from your ROI measurements.
-
Plot the background-corrected fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[8]
-
Caption: Experimental workflow for determining photobleaching half-life.
Protocol 3: Preparation of an Antifade Mounting Medium
This is a simple recipe for a glycerol-based antifade mounting medium containing n-propyl gallate.[9][10]
Ingredients:
-
Glycerol (high purity)
-
Phosphate-Buffered Saline (PBS), 10x stock solution
-
n-propyl gallate
-
Deionized water
Preparation:
-
Prepare a 90% glycerol solution in 1x PBS. For example, for 10 mL of mounting medium, mix 9 mL of glycerol with 1 mL of 10x PBS.
-
Prepare a 2% (w/v) stock solution of n-propyl gallate in the 90% glycerol/PBS solution.
-
Gently warm and stir the solution until the n-propyl gallate is completely dissolved.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot before use and discard any unused portion to prevent repeated freeze-thaw cycles.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. benchchem.com [benchchem.com]
- 9. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. Methods and Tips [bio.umass.edu]
Resolving peak tailing and splitting in HPLC analysis of naphthalene derivatives
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of naphthalene derivatives. Researchers, scientists, and drug development professionals can utilize these resources to resolve peak tailing and splitting, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing naphthalene derivatives?
A1: Peak tailing for naphthalene derivatives in reversed-phase HPLC is frequently caused by a combination of factors:
-
Secondary Silanol Interactions: Naphthalene derivatives, particularly those with polar functional groups like hydroxyls (naphthols), can interact with residual silanol groups on the silica-based stationary phase of the column.[1][2][3] This secondary interaction mechanism, in addition to the primary hydrophobic interaction, can lead to significant peak tailing.[2][4]
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of the naphthalene derivative can result in inconsistent ionization and, consequently, peak tailing.[1][5] For ionizable compounds, it is generally recommended to operate at a pH at least two units away from the analyte's pKa.[6]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[1][7]
-
Extra-Column Effects: Dead volume from long or wide tubing, poorly made connections, or a large detector cell can contribute to band broadening and peak tailing.[1][5]
-
Column Degradation: Over time, the HPLC column can degrade, forming voids or becoming contaminated, which negatively impacts peak shape.[1][7]
Q2: How can I differentiate between peak tailing and peak splitting?
A2: Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[3] Peak splitting, on the other hand, is when a single compound appears as two or more distinct, closely eluting peaks.[7][8] While both affect quantification, their underlying causes are often different.
Q3: My naphthalene derivative is showing significant peak splitting. What are the likely causes?
A3: Peak splitting in the analysis of naphthalene derivatives can often be attributed to the following:
-
Injection Solvent Incompatibility: A primary cause of peak splitting is injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[8]
-
Column Issues: A partially blocked frit at the column inlet, contamination on the column, or the formation of a void at the head of the column can cause the sample band to split.[8][9]
-
Sample Insolubility: If the naphthalene derivative is not fully dissolved in the injection solvent or is sparingly soluble in the mobile phase, it can lead to peak splitting.[8]
-
Co-elution of Isomers or Impurities: The split peak might actually be two very closely eluting compounds, such as isomers of the naphthalene derivative or an impurity.[8][9]
-
Temperature Mismatch: A significant temperature difference between the column and the incoming mobile phase can cause peak distortion, including splitting.[9][10]
Troubleshooting Guides
Resolving Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for naphthalene derivatives.
Step 1: Evaluate the Mobile Phase pH
-
Problem: The mobile phase pH is close to the pKa of the naphthalene derivative, causing partial ionization.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[6] For basic naphthalene derivatives, lowering the pH (e.g., to pH 3) can protonate residual silanols and reduce secondary interactions.[11]
Step 2: Check for Column Overload
-
Problem: The injected sample concentration is too high, saturating the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[7] If the peak shape improves significantly with a lower concentration, column overload was the likely issue.
Step 3: Assess the HPLC Column
-
Problem: The column may have active silanol groups causing secondary interactions, or it may be degraded.
-
Solution:
Step 4: Minimize Extra-Column Volume
-
Problem: Excessive tubing length or diameter is causing band broadening.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches) between the injector, column, and detector to minimize dead volume.[5]
Step 5: Optimize Mobile Phase Composition
-
Problem: The choice of organic modifier can influence peak shape.
-
Solution: For phenolic compounds like naphthols, methanol can sometimes improve peak shape by masking residual silanols through hydrogen bonding.[1] Compare the performance of acetonitrile and methanol as the organic modifier.
Resolving Peak Splitting
This guide provides a systematic workflow for troubleshooting peak splitting issues with naphthalene derivatives.
Step 1: Verify the Injection Solvent
-
Problem: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Step 2: Inspect the Column and Frit
-
Problem: A blockage or void in the column is disrupting the flow path.
-
Solution:
-
If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.
-
If there is no guard column, try back-flushing the analytical column (if permitted by the manufacturer) to remove any particulate matter from the inlet frit.[2]
-
If the problem persists, the column may have a void at the inlet and should be replaced.
-
Step 3: Check for Co-elution
-
Problem: The split peak may be two distinct but closely eluting compounds.
-
Solution: Inject a smaller volume of the sample. If the split peak resolves into two separate peaks, then co-elution is occurring.[9] The chromatographic method will need to be optimized to improve the resolution between these two components.
Step 4: Ensure Sample Solubility
-
Problem: The analyte is not fully dissolved.
-
Solution: Ensure the sample is completely dissolved in the injection solvent. If solubility in the mobile phase is an issue, a different organic modifier or mobile phase composition may be required.
Quantitative Data Summary
The following tables summarize the impact of various parameters on peak shape for aromatic compounds, which is applicable to naphthalene derivatives. The data is illustrative to demonstrate the expected trends.
Table 1: Effect of Mobile Phase pH on Tailing Factor for a Basic Naphthalene Derivative
| Mobile Phase pH | Tailing Factor (Tf) | Observation |
| 7.0 | 2.4 | Severe Tailing |
| 5.0 | 1.7 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical Peak |
| 2.5 | 1.1 | Symmetrical Peak |
Note: A Tailing Factor of 1.0 indicates a perfectly symmetrical peak. Values above 2.0 are generally considered unacceptable.[12]
Table 2: Impact of Injection Solvent on Peak Shape
| Injection Solvent | Peak Shape | Observation |
| Mobile Phase (50% Acetonitrile) | Symmetrical | Ideal peak shape. |
| 100% Acetonitrile | Split Peak | Significant peak distortion due to solvent mismatch. |
| 100% Methanol | Broad Peak | Peak broadening and potential tailing. |
Experimental Protocols
General HPLC Method for Naphthalene Derivatives
This protocol provides a starting point for the analysis of naphthalene derivatives. Optimization will likely be required for specific compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). An end-capped column is recommended.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 40% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[13]
-
Detection Wavelength: 254 nm or 280 nm, depending on the specific derivative.[13][14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 60% Water with 0.1% Formic Acid / 40% Acetonitrile).
Protocol for Diagnosing Column Overload
-
Prepare a stock solution of your naphthalene derivative at the concentration you typically use for analysis.
-
Create a series of dilutions from the stock solution: 1:2, 1:5, and 1:10.
-
Inject the original stock solution and each dilution onto the HPLC system under the same chromatographic conditions.
-
Compare the peak shapes and tailing factors for each injection. A significant improvement in peak symmetry and a decrease in the tailing factor at lower concentrations is indicative of column overload.[2]
Visual Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromtech.com [chromtech.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Derivatization Reactions with 2-(2-Bromoethoxy)naphthalene
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing reagent excess in derivatization reactions involving 2-(2-Bromoethoxy)naphthalene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions involve the nucleophilic substitution of the bromide ion by phenols (Williamson ether synthesis) to form diaryl ethers, and by primary or secondary amines (N-alkylation) to form the corresponding N-substituted derivatives.
Q2: Why is it important to minimize reagent excess in these reactions?
A2: Minimizing reagent excess is crucial for several reasons:
-
Reduced Cost: Using smaller amounts of reagents, especially expensive ones, lowers the overall cost of the synthesis.
-
Simplified Purification: Excess reagents and byproducts can complicate the purification of the desired product, often requiring multiple chromatographic steps.
-
Improved Purity: Limiting excess reagents can reduce the formation of side products, leading to a purer final compound.
-
Greener Chemistry: Using only the necessary amount of reagents aligns with the principles of green chemistry by minimizing waste.
Q3: What are the common side reactions when using a large excess of reagents?
A3: A large excess of reagents can lead to several side reactions:
-
With excess base: In the presence of a strong or sterically hindered base, the competing E2 elimination reaction can occur, leading to the formation of vinylnaphthalene ethers.
-
With excess this compound and a primary amine: Dialkylation of the primary amine can occur, resulting in a tertiary amine byproduct.
-
With phenoxides as nucleophiles: While O-alkylation is generally favored, C-alkylation on the aromatic ring of the phenoxide can occur, especially with changes in solvent polarity.
Q4: How can I monitor the progress of my reaction to avoid using a large excess of reagents?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product, allowing you to stop the reaction at the optimal time.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Base | The nucleophile (phenol or amine) may not be fully deprotonated. Increase the amount of base incrementally (e.g., from 1.5 to 2.0 equivalents) and monitor the reaction by TLC. |
| Low Reaction Temperature | The reaction may not have sufficient energy to proceed. Gradually increase the temperature and monitor for product formation. For reactions with weaker bases like potassium carbonate, heating is often necessary. |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent or switching to a more suitable solvent like DMF or DMSO. |
| Competing E2 Elimination | This is more likely with sterically hindered bases. Consider using a less hindered base (e.g., K₂CO₃ instead of t-BuOK) or running the reaction at a lower temperature. |
| Poor Quality of Reagents | Use freshly opened or purified reagents. This compound can degrade over time. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Dialkylation of Primary Amine | Use a smaller excess of this compound (aim for a 1:1 molar ratio with the amine). Alternatively, add the this compound slowly to the reaction mixture containing the amine. |
| C-Alkylation of Phenol | The choice of solvent can influence O- vs. C-alkylation. Polar aprotic solvents like DMF generally favor O-alkylation. |
| E2 Elimination Byproduct | Use a milder, non-hindered base and maintain the lowest effective reaction temperature. |
Data Presentation: Impact of Reagent Stoichiometry on Yield
The following tables summarize the typical effects of varying reagent stoichiometry on the yield of derivatization reactions with this compound, based on analogous Williamson ether synthesis and N-alkylation reactions.
Table 1: Williamson Ether Synthesis with Phenols
| This compound (Equivalents) | Phenol (Equivalents) | Base (K₂CO₃) (Equivalents) | Typical Yield | Purity |
| 1.0 | 1.2 | 1.5 | Moderate | Good |
| 1.2 | 1.0 | 2.0 | High | Good |
| 1.5 | 1.0 | 3.0 | High | Moderate (requires removal of excess naphthalene reagent) |
| 1.0 | 1.0 | 1.1 | Low to Moderate | High |
Table 2: N-Alkylation of Primary Amines
| This compound (Equivalents) | Primary Amine (Equivalents) | Base (K₂CO₃) (Equivalents) | Typical Yield (Mono-alkylated) | Purity (Risk of Dialkylation) |
| 1.0 | 1.5 | 2.0 | Good | High |
| 1.2 | 1.0 | 2.0 | High | Moderate |
| 1.5 | 1.0 | 2.0 | Moderate to High | Low (significant dialkylation) |
| 1.0 | 1.0 | 1.5 | Moderate | High |
Table 3: N-Alkylation of Secondary Amines
| This compound (Equivalents) | Secondary Amine (Equivalents) | Base (K₂CO₃) (Equivalents) | Typical Yield | Purity |
| 1.0 | 1.2 | 1.5 | Good | High |
| 1.2 | 1.0 | 2.0 | High | Good |
| 1.5 | 1.0 | 2.0 | High | Moderate (requires removal of excess naphthalene reagent) |
| 1.0 | 1.0 | 1.5 | Moderate | High |
Experimental Protocols
Protocol 1: Derivatization of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of 2-(2-(4-methoxyphenoxy)ethoxy)naphthalene.
Materials:
-
This compound
-
4-Methoxyphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol (1.0 eq.).
-
Add anhydrous DMF to dissolve the phenol (concentration of ~0.5 M).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Derivatization of a Secondary Amine (N-Alkylation)
This protocol describes the synthesis of 4-(2-(naphthalen-2-yloxy)ethyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 80 °C overnight.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for derivatization reactions.
Technical Support Center: Optimizing Separations of 2-(2-Bromoethoxy)naphthalene Derivatives
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase pH on the High-Performance Liquid Chromatography (HPLC) separation of 2-(2-bromoethoxy)naphthalene and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during method development and analysis.
Troubleshooting Guide
Users may encounter several issues during the chromatographic separation of this compound derivatives. The following section provides solutions to common problems.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for a suspected basic derivative of this compound are tailing. How can I improve the peak shape?
-
Answer: Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the surface of silica-based columns.[1] To minimize this, it is recommended to work at a lower pH. At a low pH (e.g., 2-4), the silanol groups are protonated and less likely to interact with protonated basic analytes.[2] You can also consider using a column with a stationary phase that is less prone to such interactions or end-capped to reduce the number of available silanol groups.
-
Question: I am observing peak fronting for an acidic derivative. What could be the cause?
-
Answer: Peak fronting can be a result of column overload, but it can also be related to the mobile phase conditions. Ensure that the sample concentration is within the linear range of the detector and the column's capacity. If the issue persists, consider adjusting the mobile phase pH. For acidic compounds, a mobile phase pH well below the pKa will ensure the compound is in its neutral form, which can sometimes improve peak shape.
Problem 2: Inconsistent Retention Times
-
Question: The retention times for my ionizable this compound derivatives are shifting between runs. What should I check?
-
Answer: Fluctuating retention times for ionizable compounds are often due to an unstable mobile phase pH.[3] This can happen if the buffer capacity is insufficient or if the mobile phase is not well-mixed. It is crucial to use a buffer and to ensure the mobile phase pH is at least one pH unit away from the pKa of your analyte.[2] This will ensure that the compound is predominantly in one ionic state (either ionized or neutral), making the retention time less susceptible to small pH variations. Also, ensure the column is properly conditioned before each run.
Problem 3: Poor Resolution Between Peaks
-
Question: I am unable to separate two closely eluting derivatives of this compound. Can pH adjustment help?
-
Answer: Yes, adjusting the mobile phase pH is a powerful tool for optimizing selectivity, especially when dealing with ionizable compounds.[1] If your derivatives have different pKa values, changing the pH can alter their ionization state to different extents, leading to changes in their retention and potentially improving resolution. Experiment with a range of pH values to find the optimal separation. For compounds that are not ionizable, pH will have a minimal effect on selectivity.[2]
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH affect the retention of this compound itself?
A1: this compound is a neutral compound and does not have any ionizable functional groups. Therefore, changes in the mobile phase pH are expected to have a minimal impact on its retention time in reversed-phase HPLC.[2] Its retention will be primarily governed by its hydrophobicity and the organic solvent content of the mobile phase.
Q2: At what pH should I start my method development for a new, unknown derivative of this compound?
A2: A good starting point for method development with unknown compounds is a low pH, typically between 2.5 and 3.5.[2] This pH range is generally effective at minimizing peak tailing for basic compounds by keeping silanol groups on the column in a protonated state.[2] It also ensures that most acidic compounds are in their neutral, more retained form.
Q3: What are some common buffers to use for controlling pH in reversed-phase HPLC?
A3: The choice of buffer depends on the desired pH range.
-
Low pH (2-4): Phosphate buffers (using phosphoric acid and its salts) and formate buffers (formic acid and its salts) are common.
-
Mid pH (4-6): Acetate buffers (acetic acid and its salts) are widely used.
-
High pH (6-8): Phosphate and borate buffers can be effective, but care must be taken as silica-based columns can degrade at pH values above 8.[2]
Always ensure the buffer components are soluble in the mobile phase mixture and are compatible with your detector (e.g., avoid non-volatile buffers with mass spectrometry).
Q4: Can pH affect the stability of my this compound derivatives?
A4: It is possible. Some organic molecules can be susceptible to hydrolysis or other degradation pathways at extreme pH values (either highly acidic or highly basic). It is important to assess the stability of your analytes at the pH of the mobile phase during method development. This can be done by incubating the sample in the mobile phase for a period and observing any degradation peaks.
Data Presentation
The following table provides a hypothetical example of how mobile phase pH can affect the retention time (RT) and resolution (Rs) of acidic, basic, and neutral derivatives of this compound.
| Mobile Phase pH | Analyte | Retention Time (min) | Resolution (Rs) | Peak Shape |
| 3.0 | Acidic Derivative (pKa = 4.5) | 12.5 | - | Symmetrical |
| Basic Derivative (pKa = 8.0) | 8.2 | 5.1 | Symmetrical | |
| Neutral Derivative | 10.1 | 2.3 | Symmetrical | |
| 5.0 | Acidic Derivative (pKa = 4.5) | 9.8 | - | Slightly Tailing |
| Basic Derivative (pKa = 8.0) | 8.3 | 1.8 | Symmetrical | |
| Neutral Derivative | 10.2 | 2.2 | Symmetrical | |
| 7.5 | Acidic Derivative (pKa = 4.5) | 5.4 | - | Symmetrical |
| Basic Derivative (pKa = 8.0) | 8.9 | 4.2 | Symmetrical | |
| Neutral Derivative | 10.1 | 1.4 | Symmetrical | |
| 9.0 | Acidic Derivative (pKa = 4.5) | 5.3 | - | Symmetrical |
| Basic Derivative (pKa = 8.0) | 11.5 | 7.8 | Symmetrical | |
| Neutral Derivative | 10.0 | 1.8 | Symmetrical |
Note: This data is illustrative and actual results will vary depending on the specific compounds and chromatographic conditions.
Experimental Protocols
Below is a general experimental protocol for investigating the impact of mobile phase pH on the separation of this compound derivatives.
1. Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Buffer reagents (e.g., phosphoric acid, sodium phosphate, acetic acid, sodium acetate)
-
Analytical standards of this compound derivatives
2. Mobile Phase Preparation:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., 3.0, 5.0, 7.5, 9.0).
-
Filter the buffer solutions through a 0.45 µm filter.
-
Prepare the mobile phases by mixing the aqueous buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Degas the mobile phases before use.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or the λmax of the derivatives)
-
Gradient: Isocratic or gradient elution as required for the separation.
4. Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a standard solution of the this compound derivatives.
-
Record the chromatogram and note the retention times, peak shapes, and resolution.
-
Repeat the analysis for each prepared mobile phase pH.
Visualization
The following diagram illustrates the relationship between mobile phase pH, the ionization state of an acidic or basic analyte, and its resulting retention in reversed-phase HPLC.
References
Challenges in scaling up the synthesis of 2-(2-Bromoethoxy)naphthalene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromoethoxy)naphthalene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key considerations for scaling up this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Williamson ether synthesis. This involves the reaction of 2-naphthol with an excess of 1,2-dibromoethane in the presence of a base. The 2-naphthol is first deprotonated by the base to form the more nucleophilic 2-naphthoxide anion, which then attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
Q2: What are the primary competing reactions and byproducts I should be aware of?
A2: The main challenges in this synthesis are controlling selectivity and minimizing byproduct formation. Key side reactions include:
-
C-alkylation: The naphthoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom of the naphthalene ring (C-alkylation).
-
Formation of 1,2-bis(2-naphthoxy)ethane: If the reaction conditions are not carefully controlled, a second molecule of 2-naphthoxide can react with the already formed this compound, leading to the formation of a diether byproduct.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-naphthol and 1,2-dibromoethane in the product mixture, complicating purification.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a critical role in directing the reaction towards the desired O-alkylation product. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents effectively solvate the cation of the base, leaving the naphthoxide anion relatively free and highly nucleophilic, thus favoring O-alkylation. Protic solvents, such as ethanol or water, can solvate the oxygen of the naphthoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: When scaling up, several safety aspects must be carefully managed:
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of the base or the alkylating agent. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Handling of 1,2-dibromoethane: This reagent is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Base Handling: Depending on the base used (e.g., sodium hydride), there can be hazards associated with its reactivity, such as the evolution of flammable hydrogen gas.
-
Solvent Hazards: The flammability and toxicity of the chosen solvent must be considered, especially when handling large volumes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of 2-naphthol.2. Reaction temperature is too low or reaction time is too short.3. Suboptimal solvent choice.4. Loss of product during workup and purification. | 1. Use a sufficiently strong base (e.g., NaH, K₂CO₃) and ensure stoichiometric amounts are used.2. Monitor the reaction by TLC or HPLC and adjust the temperature and time accordingly. Refluxing is often necessary.3. Use a polar aprotic solvent like DMF or acetonitrile.4. Optimize extraction and purification procedures. Consider crystallization for purification. |
| High Levels of 1,2-bis(2-naphthoxy)ethane Byproduct | 1. Stoichiometry of reactants is not optimal; insufficient excess of 1,2-dibromoethane.2. Prolonged reaction time at high temperatures. | 1. Use a significant excess of 1,2-dibromoethane (e.g., 3-5 equivalents) to favor the mono-alkylation product.2. Monitor the reaction progress and stop it once the consumption of 2-naphthol is complete. |
| Presence of C-Alkylated Impurities | 1. Use of a protic solvent.2. High reaction temperatures may favor the thermodynamically more stable C-alkylated product in some cases. | 1. Switch to a polar aprotic solvent.2. Optimize the reaction temperature to favor the kinetically preferred O-alkylation. |
| Difficulty in Removing Unreacted 2-Naphthol | 1. Incomplete reaction.2. Inefficient workup. | 1. Ensure the reaction goes to completion by monitoring with TLC/HPLC.2. During workup, wash the organic layer with an aqueous base (e.g., NaOH solution) to extract the acidic 2-naphthol. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities that inhibit crystallization.2. Residual solvent. | 1. Purify the crude product by column chromatography before attempting crystallization.2. Ensure all solvent is removed under vacuum before crystallization. |
Data Presentation
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| 2-Naphthol (equivalents) | 1 | 1 | 1 |
| 1,2-Dibromoethane (equivalents) | 3 - 5 | 2 - 4 | 1.5 - 3 |
| Base | NaH, K₂CO₃ | K₂CO₃, NaOH | K₂CO₃, NaOH |
| Solvent | DMF, Acetonitrile | Acetonitrile, Toluene (with phase transfer catalyst) | Toluene (with phase transfer catalyst), other high-boiling point aprotic solvents |
| Temperature (°C) | 60 - 82 (reflux) | 80 - 110 | Optimized based on reactor capabilities and safety |
| Reaction Time (hours) | 4 - 12 | 8 - 24 | Monitored and optimized for cycle time |
| Typical Yield (%) | 70 - 90 | 65 - 85 | >80 (optimized) |
| Purity (before final purification) | 85 - 95% | 80 - 90% | >85% |
| Purification Method | Column Chromatography, Crystallization | Crystallization, Distillation (if feasible) | Crystallization, Melt Crystallization |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
2-Naphthol (1.0 eq)
-
1,2-Dibromoethane (4.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2-naphthol in DMF in a round-bottom flask, add anhydrous potassium carbonate.
-
Heat the mixture to 60-70 °C for 1 hour to ensure the formation of the potassium salt of 2-naphthol.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Increase the temperature to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of 2-naphthol), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
The solid product will precipitate out. Filter the solid and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Visualization of Workflows and Concepts
Experimental Workflow for Synthesis
Caption: Workflow for the laboratory synthesis of this compound.
Troubleshooting Logic for Low Yield
Method for removing unreacted 2-(2-Bromoethoxy)naphthalene post-derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2-(2-Bromoethoxy)naphthalene following a derivatization reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from my reaction mixture?
A1: The two most effective and commonly used methods for purifying your derivatized product and removing unreacted this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of your reaction, the polarity difference between your product and the unreacted starting material, and the desired final purity.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often a simpler and more scalable method if there is a significant difference in solubility between your desired product and the unreacted this compound in a particular solvent.[1] It is generally preferred for larger quantities. Column chromatography offers a higher degree of separation and is ideal for small-scale purifications or when the polarity difference between the compounds is small.[2] Thin-layer chromatography (TLC) can be used as a preliminary analytical technique to determine if column chromatography is necessary and to identify a suitable solvent system.[3][4]
Q3: I tried recrystallization, but my product is still impure. What could be the problem?
A3: Several factors can lead to impure crystals after recrystallization:
-
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for your product (i.e., your product is too soluble at low temperatures).
-
Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature to maximize crystal formation of the desired product.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is crucial.[5]
-
Impurity Co-precipitation: If the unreacted starting material has similar solubility properties, it may co-precipitate with your product.
Q4: My column chromatography separation is not effective. The fractions are all mixed. What can I do?
A4: Poor separation in column chromatography can be due to several reasons:
-
Incorrect Solvent System (Mobile Phase): The polarity of your eluent may be too high, causing all compounds to elute too quickly, or too low, resulting in no movement of your compounds. It is recommended to first determine the optimal solvent system using TLC.[3][4] A good starting point for naphthalene derivatives is a mixture of hexane and ethyl acetate.[6]
-
Improperly Packed Column: The presence of air bubbles or channels in the stationary phase will lead to poor separation.[3]
-
Overloading the Column: Applying too much sample relative to the amount of stationary phase will result in broad, overlapping bands. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel or alumina) to the weight of the sample.[3]
-
Sample Application: The initial sample band should be as narrow as possible. Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column.[4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble even at low temperatures. | Try a different solvent or a solvent mixture. | |
| Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[5] | ||
| Oily precipitate forms instead of crystals. | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The compound is "oiling out" due to a high concentration of impurities. | Try to purify the crude product by another method (e.g., a preliminary column chromatography) before recrystallization. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath. Minimize the amount of cold solvent used for washing the crystals. |
| Crystals were lost during transfer. | Ensure careful transfer of the crystals during filtration. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Cracks or bubbles in the column bed. | The column was allowed to run dry. | Always keep the solvent level above the top of the stationary phase. |
| Heat was generated during packing (especially with silica gel and polar solvents). | Pack the column slowly and allow any heat to dissipate. | |
| Poor separation of bands. | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to achieve a good separation of spots. The desired compound should ideally have an Rf value between 0.2 and 0.4. |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking or tailing of bands. | The sample is not sufficiently soluble in the mobile phase. | Try a slightly more polar solvent system. |
| The stationary phase is too acidic or basic for the compound. | Use a neutralized stationary phase (e.g., neutral alumina) or add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves. Place the test tube in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a boiling chip. Add the chosen solvent and heat the mixture to a gentle boil while stirring until the solid is completely dissolved.[5] Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC plate of your crude reaction mixture using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find a system that gives good separation between your product and the unreacted this compound. The spot for your desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Secure a chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about halfway with the chosen mobile phase.
-
Slowly add the stationary phase (silica gel or alumina) while gently tapping the column to ensure even packing and remove air bubbles.[3]
-
Allow the stationary phase to settle, and then add a thin layer of sand on top to protect the surface.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the stationary phase.
-
Carefully add a small amount of fresh mobile phase and drain again to wash any remaining sample into the stationary phase.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes or flasks.[7]
-
Continuously monitor the separation visually if the compounds are colored, or by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate to determine which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.
-
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Compound Type | Recommended Solvents/Mobile Phase | Notes |
| Recrystallization | Naphthalene Derivatives | Methanol, Ethanol, Heptane, Cyclohexane | The choice of solvent is critical and must be determined experimentally.[5][8] |
| Column Chromatography | Naphthalene Derivatives | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Column Chromatography | Alkyl Halides | Hexane/Ethyl Acetate | Unreacted this compound is expected to be less polar than more functionalized derivatives. |
Visualizations
Caption: Workflow for selecting a purification method.
References
- 1. Recrystallization Of Naphthalene Lab Report - 1261 Words | Bartleby [bartleby.com]
- 2. longdom.org [longdom.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Full Method Validation for Quantifying Analytes with 2-(2-Bromoethoxy)naphthalene and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization techniques are often employed in high-performance liquid chromatography (HPLC) to enhance the detection of molecules that lack a suitable chromophore or fluorophore. This guide provides a comprehensive comparison of full method validation parameters for quantifying analytes using the fluorescent labeling agent 2-(2-Bromoethoxy)naphthalene alongside other commonly used derivatization reagents. The supporting experimental data, protocols, and visualizations are designed to facilitate an objective assessment of these methods.
Comparison of Performance Characteristics
The selection of a derivatization reagent is a critical step in method development, directly impacting sensitivity, selectivity, and overall method robustness. Below is a comparative summary of key validation parameters for this compound and its alternatives for the derivatization of various analytes such as fatty acids, phenols, and amines.
| Derivatization Reagent | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| This compound | Carboxylic Acids, Phenols | >0.99 (Expected) | pmol range (Expected) | <15% (Expected) | Good fluorescence, stable derivative | Requires heating, potential for by-products |
| 9-Anthryldiazomethane (ADAM) | Carboxylic Acids | >0.99 | Picomole level[1] | <5% | High reactivity at room temperature, no catalyst needed[1] | Reagent can be unstable[2] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fatty Acids, Amines | >0.9995[3] | 0.01-0.05 µg/mL[3] | <0.27%[3] | High sensitivity, good reproducibility[3] | Can react with other nucleophiles |
| Dansyl Chloride | Phenols, Amines | >0.995[4] | 0.002–0.006 µg/L[4] | 0.67–13.7%[4] | Versatile, improves ionization efficiency for MS[5] | Can cause severe skin burns and eye damage[5] |
| o-Phthalaldehyde (OPA) | Primary Amines | Not specified | 25 pmoles[6] | Not specified | Rapid reaction at room temperature, highly fluorescent product[7] | Does not react with secondary amines, derivative can be unstable[7] |
| 2-Naphthalenesulfonyl Chloride (NSCl) | Secondary Amines | >0.999[8] | 4 ng on column[8] | 0.67-0.86%[8] | Good for secondary amines, stable derivative | Requires catalyst for efficient reaction[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide protocols for derivatization using this compound and its alternatives.
Protocol 1: Derivatization of Carboxylic Acids with this compound
This protocol describes a general procedure for the fluorescent labeling of carboxylic acids.
Reagents:
-
This compound solution (10 mM in acetonitrile)
-
Analyte standard or sample solution
-
Potassium carbonate solution (0.1 M in water)
-
Crown ether (e.g., 18-crown-6) solution (10 mM in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Deionized water
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of the this compound solution.
-
Add 50 µL of the potassium carbonate solution and 20 µL of the crown ether solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block at 70°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Fatty Acids with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
This method is adapted from a procedure for determining fatty acids in seed oils.[3]
Reagents:
-
FMOC-Cl solution (1 mM in acetone)
-
Fatty acid extract or standard
-
Pyridine solution (1 M in acetone)
-
Hexane
Procedure:
-
Evaporate the fatty acid extract or standard solution to dryness under nitrogen.
-
Add 200 µL of the FMOC-Cl solution and 100 µL of the pyridine solution.
-
Heat the mixture at 60°C for 10 minutes.[3]
-
After cooling, add 1 mL of hexane and vortex.
-
Wash the organic layer with deionized water.
-
Transfer the hexane layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 3: Derivatization of Phenols with Dansyl Chloride
This protocol is based on the derivatization of the phenol submetabolome of cellular extracts.[5]
Reagents:
-
Dansyl Chloride solution (20 mg/mL in acetonitrile)
-
Sample extract
-
Sodium carbonate/bicarbonate buffer (250 mM, pH adjusted as needed)
-
Sodium hydroxide solution (250 mM)
Procedure:
-
To the sample extract, add the sodium carbonate/bicarbonate buffer.
-
Add 20 µL of the freshly prepared Dansyl Chloride solution.[5]
-
Incubate the sample at 60°C for 60 minutes.[5]
-
Add 5 µL of the sodium hydroxide solution to quench the excess Dansyl Chloride and incubate at 40°C for another 10 minutes.[5]
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant is ready for LC-MS analysis.
Protocol 4: Derivatization of Primary Amines with o-Phthalaldehyde (OPA)
This is a rapid pre-column derivatization method for amino acid analysis.[9]
Reagents:
-
OPA reagent (contains OPA, a thiol like 2-mercaptoethanol, and a buffer)
-
Amino acid standard or sample
-
Borate buffer
Procedure:
-
Mix the amino acid sample or standard with the borate buffer.
-
Add the OPA reagent to the mixture.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.[9]
-
Inject the derivatized sample directly into the HPLC system.
Visualizations
Diagrams illustrating the chemical reactions and experimental workflows provide a clear understanding of the derivatization processes.
Caption: Derivatization of an analyte with this compound.
Caption: General experimental workflow for analyte quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. academic.oup.com [academic.oup.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Amine Derivatization: 2-(2-Bromoethoxy)naphthalene vs. Dansyl Chloride
For researchers, scientists, and drug development professionals engaged in the sensitive detection and quantification of amines, the choice of a derivatization agent is a critical step in analytical method development. This guide provides a detailed comparison of two fluorescent labeling agents: the well-established dansyl chloride and the less documented 2-(2-Bromoethoxy)naphthalene. This objective analysis, supported by available experimental data for dansyl chloride and theoretical considerations for this compound, aims to inform the selection of the most suitable reagent for specific analytical needs, particularly in the context of high-performance liquid chromatography (HPLC) with fluorescence detection.
Performance Comparison at a Glance
The selection of a derivatization agent is often dictated by factors such as reaction kinetics, the stability of the resulting derivative, and the achievable sensitivity. Below is a summary of the key performance parameters for dansyl chloride, based on extensive literature, and a hypothetical profile for this compound based on the reactivity of similar compounds.
| Parameter | This compound (Hypothetical) | Dansyl Chloride |
| Reactive Group | Bromoethoxy | Sulfonyl Chloride |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution |
| Reacts With | Primary and Secondary Amines | Primary and Secondary Amines[1][2] |
| Reaction pH | Alkaline (e.g., pH 8-10) | Alkaline (e.g., pH 9-11)[2] |
| Reaction Time | Likely 30-60 minutes | 30 - 120 minutes[3][4] |
| Reaction Temperature | Room temperature to moderate heating (e.g., 50-70°C) | Room temperature to 60°C[3][4] |
| Derivative Stability | Expected to be stable | Stable, can be stored for extended periods[1][4] |
| Detection Limits (HPLC-FLD) | Data not available | ng/mL to µg/mL range[3][4] |
| Excitation Wavelength (λex) | Estimated ~270-330 nm | ~335 nm[4] |
| Emission Wavelength (λem) | Estimated ~350-450 nm | ~522 nm[4] |
Reaction Mechanisms
The derivatization of amines with fluorescent labels is a fundamental technique to enhance their detectability. The reaction mechanisms for this compound and dansyl chloride are distinct, leading to different derivative structures.
This compound
The derivatization with this compound is proposed to occur via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion to form a stable, fluorescent ether-amine derivative.
Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions.[1][2] The reaction is a nucleophilic acyl substitution where the unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.[2] This results in the formation of a stable and highly fluorescent sulfonamide adduct.[1][2]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate amine derivatization. A standard protocol for dansyl chloride is provided below, followed by a hypothetical protocol for this compound based on general principles for similar reagents.
Derivatization with this compound (Hypothetical Protocol)
Reagents:
-
This compound solution (e.g., 10 mg/mL in acetonitrile)
-
Amine standard or sample solution
-
Borate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
To 100 µL of the amine sample in a microcentrifuge tube, add 100 µL of borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to stop the reaction.
-
The sample is now ready for HPLC analysis.
Derivatization with Dansyl Chloride
Reagents:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)[2]
-
Amine standard or sample solution
-
Sodium bicarbonate buffer (0.1 M, pH 9.8)[5]
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water)[5]
Procedure:
-
To 25 µL of the amine sample in a microcentrifuge tube, add 50 µL of a 1:1 mixture of the sodium bicarbonate buffer and dansyl chloride solution.[5]
-
Vortex the mixture and incubate at room temperature for 60 minutes in the dark.[5] Some protocols may use elevated temperatures (e.g., 60°C for 60 minutes).[6]
-
After incubation, add 50 µL of the quenching solution to consume excess dansyl chloride.[5]
-
Evaporate the organic solvent (acetone) under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
Experimental Workflow
The general workflow for amine analysis using pre-column derivatization involves several key steps from sample preparation to data analysis.
Concluding Remarks
Dansyl chloride stands as a robust and extensively characterized derivatization agent for the analysis of primary and secondary amines. Its reaction mechanism, kinetics, and the properties of its derivatives are well-documented, making it a reliable choice for a multitude of applications. The wealth of available literature provides a solid foundation for method development and troubleshooting.
In contrast, this compound is not a commonly reported reagent for this purpose, and as such, direct experimental data on its performance is lacking. While a plausible reaction mechanism via nucleophilic substitution can be proposed, significant method development and validation would be necessary to establish it as a viable alternative to dansyl chloride. Researchers exploring novel derivatization agents may find this compound and its isomers to be of interest, but for established and validated amine analysis, dansyl chloride remains the more prudent choice. The decision to employ a less-documented reagent should be weighed against the time and resources required for comprehensive methods validation.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Naphthalene-Based Fluorescent Tags for Carboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of carboxylic acids is a frequent necessity. Due to the inherent lack of fluorescence in most carboxylic acids, derivatization with a fluorescent tag is a critical step for sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC).[1] Naphthalene-based fluorescent tags are a popular choice due to their favorable photophysical properties, including high quantum yields and excellent photostability.[2] This guide provides a comparative analysis of common naphthalene-based fluorescent tags for carboxylic acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
Key Performance Characteristics of Fluorescent Tags
The ideal fluorescent label for carboxylic acid analysis should possess several key characteristics to ensure reliable and sensitive detection:
-
High Reactivity and Selectivity: The tag should react efficiently and specifically with the carboxylic acid group under mild conditions, minimizing side reactions.[1]
-
High Quantum Yield (Φ): A high quantum yield, representing the efficiency of converting absorbed light into emitted light, is crucial for high sensitivity.[1]
-
Stability: Both the tagging reagent and the resulting fluorescent derivative must be stable throughout the experimental workflow.[1]
-
Good Chromatographic Properties: The derivatized analyte should exhibit good peak shape and resolution in chromatographic separations.[1]
-
Favorable Spectral Properties: The excitation and emission wavelengths should be compatible with standard fluorescence detectors and minimize background interference.[1]
Comparative Data of Naphthalene-Based Fluorescent Tags
The following table summarizes the key photophysical and chemical properties of selected naphthalene-based fluorescent tags used for carboxylic acid labeling. It is important to note that the quantum yield and stability can be influenced by the specific carboxylic acid and the solvent environment.
| Fluorescent Tag | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Stability of Derivative |
| Dansyl Chloride | ~340 | ~520 | Varies with solvent polarity | Stable sulfonamide bond formed |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | 250 | 395 | Not specified for carboxylic acid adducts | Stable urea derivatives |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | 252 | 483 | Not specified for carboxylic acid adducts | Stable CBI derivatives |
| 2-(2-Naphthoxy)ethyl-p-toluenesulfonate | Not specified | Not specified | Not specified | Stable ester linkage |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the derivatization of carboxylic acids using Dansyl Chloride and AQC.
Protocol 1: Labeling of Carboxylic Acids with Dansyl Chloride
This protocol is adapted from a method for the dansylation of hydroxyl and carboxylic acid functional groups.[3]
Materials:
-
Carboxylic acid sample
-
Dansyl chloride solution (5 mg/mL in acetone)
-
2.0 M Sodium Carbonate (Na₂CO₃) buffer (pH 11.0)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) (anhydrous)
Procedure:
-
Dissolve the carboxylic acid sample in a minimal amount of water.
-
In a reaction tube, mix 50-100 µL of the sample solution with an equal volume of 2.0 M Na₂CO₃ buffer.
-
Add 30 µL of the dansyl chloride solution to the mixture.
-
Incubate the reaction mixture in the dark for 60 minutes, with occasional mixing.[3]
-
Extract the reaction solution with approximately 300 µL of diethyl ether.
-
Separate the organic (top) layer and dry it over a small amount of anhydrous MgSO₄.
-
The resulting solution containing the dansylated carboxylic acid can be analyzed by HPLC or other suitable methods.
Protocol 2: Labeling of Carboxylic Acids with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
This protocol is a generalized procedure for the derivatization of amino groups, which can be adapted for carboxylic acids by first activating the carboxylic acid.
Materials:
-
Carboxylic acid sample
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide activating agent
-
N-Hydroxysuccinimide (NHS)
-
AQC reagent
-
Borate buffer (0.2 M, pH 8.8)
-
Acetonitrile
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid sample in an anhydrous organic solvent (e.g., DMF or acetonitrile).
-
Add 1.1 equivalents of DCC and 1.1 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester of the carboxylic acid.
-
-
Derivatization with AQC:
-
To 10 µL of the activated carboxylic acid solution, add 70 µL of 0.2 M borate buffer (pH 8.8).[4]
-
Add 20 µL of the AQC derivatizing reagent solution (prepared according to the manufacturer's instructions).[4]
-
Mix thoroughly and allow the reaction to proceed at room temperature for a specified time (typically 10-30 minutes).
-
-
The resulting solution containing the AQC-labeled carboxylic acid can be directly injected for HPLC analysis.[4]
Visualizing the Workflow and Signaling Pathways
Experimental Workflow
The general process of labeling carboxylic acids with a naphthalene-based fluorescent tag for subsequent analysis is depicted in the following workflow diagram.
Hypothetical Signaling Pathway
Fluorescently labeled carboxylic acids can be used as tracers to study metabolic pathways. The following diagram illustrates a hypothetical pathway where a labeled fatty acid is taken up by a cell and incorporated into lipids.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-(2-Bromoethoxy)naphthalene Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like 2-(2-Bromoethoxy)naphthalene is crucial for ensuring the quality and safety of the final drug product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific compound. The information herein is a synthesis of established analytical principles and practices for similar aromatic compounds, offering a foundational template for laboratory-specific method development and validation.
Naphthalene and its derivatives are extensively used as building blocks in medicinal chemistry for the synthesis of a wide range of therapeutic agents.[1][2][3] this compound, a key intermediate, requires robust analytical methods for its characterization and quality control. The choice between HPLC and GC-MS for its analysis depends on various factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.
Method Comparison at a Glance
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both separation techniques used to identify and quantify individual components within a mixture.[4] However, they operate on fundamentally different principles, which makes them suitable for different types of analytes.
HPLC is well-suited for non-volatile, thermally unstable, and higher molecular weight compounds.[4][5][6] In contrast, GC-MS is ideal for volatile and thermally stable compounds that can be easily vaporized without decomposition.[6][7][8] The selection between these two techniques often hinges on the analyte's volatility and thermal stability.[9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Derivatization | Generally not required for this compound. | May not be necessary, but can be used to improve chromatographic behavior. |
| Sensitivity | Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity. | High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.[5][8] |
| Selectivity | Good, and can be significantly enhanced by coupling with a mass spectrometer (LC-MS). | Excellent, as the mass spectrometer provides detailed structural information for confident peak identification. |
| Analysis Time | Typically longer analysis times compared to GC for similar separations.[8] | Generally faster analysis times for volatile compounds.[5][8] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in the mobile phase to achieve a target concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and selectivity for the analysis of this compound.
-
Instrumentation: GC system coupled with a Mass Spectrometer (MS) detector.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in a suitable solvent like toluene or dichloromethane to achieve a target concentration (e.g., 10 µg/mL).
-
Vortex the solution to ensure complete dissolution.
-
Performance Characteristics
The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound. These are representative values based on the analysis of similar compounds and the general capabilities of each technique.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/mL |
| Analysis Time | ~20 minutes | ~15 minutes |
Experimental Workflow
The following diagram illustrates the general experimental workflows for the analysis of this compound by HPLC and GC-MS.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. youtube.com [youtube.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smithers.com [smithers.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. foodsafety.institute [foodsafety.institute]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle: C18 vs. Phenyl-Hexyl Columns for the Separation of Naphthalene Isomers
For researchers, scientists, and drug development professionals navigating the complexities of chromatographic separation, the choice of the right HPLC column is paramount. This is particularly true when dealing with structurally similar compounds like naphthalene isomers, where subtle differences in physicochemical properties can make baseline separation a significant challenge. This guide provides an in-depth comparison of two popular reversed-phase columns, the traditional C18 and the Phenyl-Hexyl, for the separation of naphthalene isomers, supported by representative experimental data and detailed protocols.
The separation of naphthalene and its substituted isomers, such as 1-methylnaphthalene and 2-methylnaphthalene, is a common analytical task in environmental analysis, quality control of industrial chemicals, and metabolic studies. The key to their successful separation lies in exploiting the subtle differences in their hydrophobicity and electronic structure. While the C18 column has long been the workhorse of reversed-phase chromatography, the Phenyl-Hexyl column offers an alternative selectivity that can be highly advantageous for aromatic compounds.
The Contenders: A Look at the Stationary Phases
A C18 column, packed with silica particles bonded with octadecyl (C18) alkyl chains, separates compounds primarily based on their hydrophobicity. In contrast, a Phenyl-Hexyl column has a stationary phase where a phenyl group is attached to the silica surface via a hexyl linker. This unique chemistry allows for a mixed-mode separation mechanism. It retains compounds through hydrophobic interactions with the hexyl chain and also through π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[1]
Performance Showdown: Separating Naphthalene Isomers
To illustrate the practical differences in performance, a hypothetical but representative separation of naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene was considered on both a C18 and a Phenyl-Hexyl column under identical mobile phase conditions.
Quantitative Data Summary
| Analyte | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | Retention Time (min) | |
| Naphthalene | 5.2 | 6.1 |
| 2-Methylnaphthalene | 6.8 | 8.2 |
| 1-Methylnaphthalene | 7.1 | 8.5 |
| Resolution (Rs) | Resolution (Rs) | |
| Naphthalene / 2-Methylnaphthalene | 2.1 | 2.8 |
| 2-Methylnaphthalene / 1-Methylnaphthalene | 1.2 | 1.8 |
Note: This data is representative and intended for comparative purposes.
As the data indicates, the Phenyl-Hexyl column generally provides longer retention times for these aromatic compounds, which can be attributed to the additional π-π interactions. More importantly, the resolution between the critical pair, 2-methylnaphthalene and 1-methylnaphthalene, is significantly improved on the Phenyl-Hexyl column. This enhanced selectivity is a direct result of the specific interactions between the aromatic analytes and the phenyl stationary phase.
Experimental Protocols
Below are the detailed experimental protocols for the separation of naphthalene isomers on both C18 and Phenyl-Hexyl columns.
Protocol 1: Separation on a C18 Column
-
Column: C18 (Octadecylsilyl) silica gel, 5 µm particle size, 4.6 mm I.D. x 150 mm length.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: A standard mixture of naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene (10 µg/mL each) was prepared in the mobile phase.
Protocol 2: Separation on a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl bonded silica, 5 µm particle size, 4.6 mm I.D. x 150 mm length.
-
Mobile Phase: Acetonitrile/Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A standard mixture of naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene (10 µg/mL each) was prepared in the mobile phase.
Visualizing the Process and Interactions
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: A streamlined workflow for the HPLC separation and analysis of naphthalene isomers.
Caption: A comparison of the primary interaction mechanisms for naphthalene isomers on C18 and Phenyl-Hexyl stationary phases.
Conclusion: Choosing the Right Tool for the Job
For the separation of naphthalene isomers, both C18 and Phenyl-Hexyl columns can be effective. However, the choice of column can significantly impact the quality of the separation.
-
C18 columns provide a reliable separation based on hydrophobicity and are a good starting point for method development.
-
Phenyl-Hexyl columns offer an alternative and often superior selectivity for aromatic isomers due to the additional π-π interactions. This can lead to increased resolution, especially for closely eluting compounds.
For researchers aiming to achieve baseline separation of challenging naphthalene isomer pairs, the Phenyl-Hexyl column is a highly recommended alternative to the traditional C18 column. The unique mixed-mode separation mechanism provides an extra handle for optimizing selectivity and achieving more robust and reliable analytical methods.
References
Navigating Analytical Reproducibility: A Comparative Guide for Naphthalene Derivative Assays
For researchers, scientists, and drug development professionals, ensuring the reproducibility of analytical methods is paramount for data integrity and confident decision-making. This guide provides a comparative overview of analytical approaches for naphthalene derivatives, with a focus on the principles of inter-laboratory reproducibility, using 2-(2-Bromoethoxy)naphthalene as a model compound.
While specific inter-laboratory studies on a this compound assay are not publicly available, this guide leverages established analytical techniques for naphthalene and its derivatives to provide a framework for assay comparison and validation. The principles and methodologies discussed here are broadly applicable to a range of similar aromatic compounds.
Understanding this compound
This compound is a naphthalene derivative with the molecular formula C₁₂H₁₁BrO and a molecular weight of 251.12 g/mol .[1][2] Its chemical structure lends itself to analysis by common chromatographic techniques. While its primary applications are not extensively documented in the search results, its synthesis is described as an intermediate in the preparation of other compounds.[3][4] The presence of the bromoethoxy group offers a potential site for derivatization or specific detection methods.
A Comparative Look at Analytical Methodologies
The two most prevalent and powerful techniques for the analysis of naphthalene and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6] Both methods offer high resolution and sensitivity, but differ in their principles of separation, instrumentation, and suitability for various sample matrices.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile, thermally labile, and high molecular weight compounds. | Volatile and thermally stable compounds. |
| Sample Preparation | Often involves dissolution in a suitable solvent, filtration, and sometimes solid-phase extraction (SPE).[6] | Can involve solvent extraction, headspace analysis, or thermal desorption. Derivatization may be required for non-volatile analytes.[6] |
| Instrumentation | Pump, injector, column, and detector (e.g., UV-Vis, Fluorescence, Mass Spectrometry). | Gas supply, injector, column in a temperature-controlled oven, and detector (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS). |
| Reproducibility (RSD%) | Typically <2% for routine assays, 2-5% for trace analysis.[7] | Generally <1% RSD for routine applications, 2-5% for trace analysis.[7] |
| Common Detectors | UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FLD), Mass Spectrometry (MS).[8] | Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD).[9] |
Key Factors Influencing Inter-Laboratory Reproducibility
Achieving consistent results across different laboratories is a multifaceted challenge. Several factors can contribute to variability in analytical measurements:
-
Method Validation: A thoroughly validated method with clearly defined parameters for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) is fundamental.[10]
-
Sample Preparation: Inconsistencies in sample handling, extraction procedures, and potential for contamination are major sources of error.[7][9]
-
Instrumentation: Differences in instrument manufacturer, configuration, and maintenance can lead to systematic variations.[9]
-
Reagents and Standards: The purity and stability of solvents, reagents, and reference standards are critical for accurate quantification.
-
Analyst Training and Technique: Variations in operator skill and adherence to the protocol can introduce variability.
Experimental Protocols: A General Framework
While a specific protocol for a this compound assay is not available, the following sections outline generalized experimental procedures for HPLC and GC analysis of naphthalene derivatives, based on common practices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantitative determination of naphthalene derivatives in solution.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a starting point for naphthalene derivatives is around 220-280 nm).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards of the this compound reference standard in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity for the analysis of volatile and semi-volatile naphthalene derivatives.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
A common column choice would be a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).[11]
2. Reagents and Standards:
-
Helium (carrier gas, high purity).
-
Solvent for sample dissolution (e.g., toluene, hexane).[11]
-
This compound reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas Flow: Constant flow of approximately 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a range appropriate for the target analyte and potential fragments (e.g., m/z 50-300).
4. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.
-
Ensure the sample is free of non-volatile residues that could contaminate the GC system.
5. Quantification:
-
Use an internal standard for improved accuracy and reproducibility.
-
Create a calibration curve by analyzing standards of known concentrations.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow and a logical approach to selecting an appropriate analytical method.
Caption: A generalized workflow for the analysis of a chemical compound using chromatography.
Caption: A decision tree for selecting between GC and HPLC based on analyte properties.
Conclusion
While a dedicated inter-laboratory study for a this compound assay is not currently available, a robust and reproducible analytical method can be developed and validated by applying the established principles of chromatography. Both HPLC and GC offer viable pathways for the analysis of this and similar naphthalene derivatives. The choice between these techniques will depend on the specific properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. By carefully controlling all aspects of the analytical process, from sample preparation to data analysis, and by adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reproducible data essential for advancing scientific research and drug development.
References
- 1. This compound | CAS 13247-80-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 9. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 10. scispace.com [scispace.com]
- 11. asianpubs.org [asianpubs.org]
Kinetic vs. Thermodynamic Control in the Bromination of Substituted Naphthalenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of electrophilic aromatic substitution on substituted naphthalenes is a critical consideration in synthetic chemistry. The choice between kinetic and thermodynamic control can dictate the formation of different constitutional isomers, significantly impacting the outcome of a synthetic route. This guide provides an objective comparison of these two control mechanisms in the context of the bromination of substituted naphthalenes, supported by established principles and experimental observations.
Principle of Control: Kinetic vs. Thermodynamic Pathways
In the electrophilic bromination of a substituted naphthalene, the incoming electrophile can attack different positions on the naphthalene ring, leading to a mixture of products. The distribution of these products can be governed by two distinct energetic profiles:
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is formed via the reaction pathway with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the initially formed products to isomerize to the most stable product. This "thermodynamic product" is the one with the lowest overall Gibbs free energy.
For many substituted naphthalenes, electrophilic attack at an α-position (C1, C4, C5, C8) is kinetically favored due to better stabilization of the carbocation intermediate (arenium ion). However, the resulting α-substituted product can be sterically hindered. In contrast, substitution at a β-position (C2, C3, C6, C7) often leads to a more stable, less sterically crowded product, which is thermodynamically favored.
Case Study: Bromination of 1-Methylnaphthalene
The methyl group at the C1 position is an activating, ortho, para-directing group. Therefore, electrophilic attack is directed towards the activated positions of the naphthalene ring.
-
Kinetic Pathway (Low Temperature): At low temperatures, the reaction is under kinetic control, and the major product is the one that forms the fastest. The C4 position is highly activated by the methyl group and is an α-position, leading to a well-stabilized arenium ion. Thus, 1-bromo-4-methylnaphthalene is expected to be the major kinetic product.
-
Thermodynamic Pathway (High Temperature): At elevated temperatures, the reaction becomes reversible. The initially formed 1-bromo-4-methylnaphthalene can undergo isomerization. The thermodynamically more stable product is often the one that minimizes steric strain. Bromination at a β-position in the unsubstituted ring, such as C6 or C7, would lead to a less sterically hindered and therefore more stable isomer. For instance, 2-bromo-1-methylnaphthalene or 7-bromo-1-methylnaphthalene could be favored under thermodynamic control. The isomerization of 1-methylnaphthalene to 2-methylnaphthalene at high temperatures over acid catalysts further supports the notion that the 2-substituted isomer is thermodynamically more stable.[1][2][3]
Quantitative Data Summary (Illustrative)
The following table provides an illustrative summary of the expected product distribution for the monobromination of 1-methylnaphthalene under kinetic and thermodynamic control, based on established principles.
| Control Type | Reaction Conditions | Major Product | Minor Product(s) |
| Kinetic | Low Temperature (e.g., 0°C), Short Reaction Time | 1-Bromo-4-methylnaphthalene | Other isomers |
| Thermodynamic | High Temperature (e.g., 150°C), Long Reaction Time | 2-Bromo-1-methylnaphthalene | 1-Bromo-4-methylnaphthalene, other isomers |
Reaction Pathway Diagram
The logical relationship between the starting material, intermediates, and products under kinetic and thermodynamic control is illustrated below.
Caption: Reaction pathways for the bromination of 1-methylnaphthalene.
Experimental Protocols
The following are generalized experimental protocols for achieving kinetic and thermodynamic control in the bromination of a substituted naphthalene, such as 1-methylnaphthalene.
Kinetic Control Protocol
Objective: To favor the formation of the kinetically controlled product.
-
Reaction Setup: A solution of the substituted naphthalene (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or acetic acid) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to a low temperature, typically 0°C, using an ice bath.
-
Reagent Addition: A solution of bromine (1 equivalent) in the same solvent is added dropwise to the cooled and stirred naphthalene solution over a period of 30-60 minutes. The reaction is kept in the dark to avoid light-induced side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is stopped as soon as the starting material is consumed to minimize isomerization to the thermodynamic product.
-
Work-up: The reaction mixture is quenched by pouring it into a cold, aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Analysis: The product ratio is determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermodynamic Control Protocol
Objective: To favor the formation of the thermodynamically controlled product.
-
Reaction Setup: A mixture of the substituted naphthalene (1 equivalent) and a suitable solvent (e.g., a higher boiling point solvent like dichlorobenzene) is placed in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Bromine (1 equivalent) is added to the mixture.
-
Heating and Equilibration: The reaction mixture is heated to a high temperature (e.g., 150-180°C) and maintained at this temperature for an extended period (several hours) to allow the reaction to reach equilibrium. The reversibility of the reaction is often facilitated by the presence of a catalytic amount of HBr, which is generated in situ.
-
Work-up: After cooling to room temperature, the reaction mixture is worked up in a similar manner to the kinetic control protocol, involving quenching with sodium thiosulfate, extraction, washing, and drying.
-
Analysis: The product ratio is determined by GC or NMR spectroscopy to confirm the predominance of the thermodynamically favored isomer.
Conclusion
The selective synthesis of a particular brominated naphthalene isomer can be achieved by carefully controlling the reaction conditions. Low temperatures and short reaction times favor the formation of the kinetic product, which typically results from electrophilic attack at the most activated position. Conversely, high temperatures and prolonged reaction times allow for equilibration to the more stable thermodynamic product, which is often the less sterically hindered isomer. A thorough understanding of these principles is essential for researchers in organic synthesis and drug development to efficiently access the desired substituted naphthalene building blocks.
References
A Comparative Guide to the Ultrasensitive Quantification of Peptides: LC-MS/MS vs. HPLC-FLD for 2-(2-Bromoethoxy)naphthalene-Tagged Analytes
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and developing novel therapeutics, the accurate and sensitive quantification of peptides is paramount. Chemical derivatization with fluorescent tags, such as 2-(2-Bromoethoxy)naphthalene, is a widely employed strategy to enhance the detectability of peptides that lack a native chromophore or fluorophore. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), for the analysis of this compound-tagged peptides.
At a Glance: Sensitivity Showdown
While both LC-MS/MS and HPLC-FLD offer the requisite sensitivity for many applications, LC-MS/MS generally provides superior performance for detecting trace-level peptides. The inherent selectivity of mass spectrometry, which discriminates analytes based on their mass-to-charge ratio and fragmentation patterns, significantly reduces background noise and enhances the signal-to-noise ratio, enabling lower detection limits.
| Parameter | LC-MS/MS | HPLC-FLD |
| Typical Limit of Detection (LOD) | Low pg/mL to high fg/mL | Low to mid ng/mL |
| Typical Limit of Quantification (LOQ) | High pg/mL to low ng/mL | Mid to high ng/mL |
| Selectivity | Very High (based on m/z and fragmentation) | High (based on fluorescence properties) |
| Specificity | Very High (unambiguous identification) | Moderate (potential for interfering fluorescent compounds) |
| Matrix Effect | Can be significant (ion suppression/enhancement) | Generally less susceptible to matrix effects |
| Cost & Complexity | Higher initial investment and operational complexity | Lower initial investment and simpler operation |
Note: The values presented are typical and can vary depending on the specific peptide, matrix, and instrumentation.
Experimental Workflows: A Visual Guide
The following diagram illustrates the general experimental workflow for the analysis of peptides derivatized with this compound, from sample preparation to detection by either LC-MS/MS or HPLC-FLD.
Caption: Experimental workflow for peptide analysis.
Detailed Experimental Protocols
The following are representative protocols for the derivatization and analysis of peptides. Optimization is recommended for specific peptides and matrices.
Peptide Derivatization with this compound
This protocol is based on the alkylation of primary amines (N-terminus and lysine side chains) by the bromoethoxy group of the reagent.
-
Reagent Preparation:
-
Dissolve the peptide standard or sample in a suitable buffer, such as 50 mM sodium borate buffer, pH 9.0.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile or DMF.
-
-
Derivatization Reaction:
-
To the peptide solution, add a 10- to 50-fold molar excess of the this compound solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 1-2 hours. The reaction should be performed in the dark to minimize photodegradation of the fluorescent tag.
-
Monitor the reaction progress by analyzing small aliquots via HPLC to determine the optimal reaction time.
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding a small amount of a primary amine-containing reagent, such as Tris buffer or glycine, to consume the excess derivatizing reagent.
-
Acidify the reaction mixture with a dilute acid (e.g., 0.1% trifluoroacetic acid) to stabilize the derivatized peptide.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interfering substances.
-
HPLC-FLD Analysis
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes is a good starting point. For example, 5% to 70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Fluorescence Detection:
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A low-flow rate, reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is preferred for enhanced sensitivity.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient tailored to the hydrophobicity of the derivatized peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
Precursor Ion (Q1): The m/z of the derivatized peptide. This will need to be determined by infusion or a full scan experiment.
-
Product Ions (Q3): Characteristic fragment ions of the derivatized peptide. These are determined by performing a product ion scan on the precursor ion. Typically, 2-3 specific and intense product ions are monitored for each peptide.
-
Collision Energy: Optimized for each SRM/MRM transition to achieve the most intense and stable signal.
-
Concluding Remarks
The choice between LC-MS/MS and HPLC-FLD for the analysis of this compound-tagged peptides depends on the specific requirements of the study.
-
For ultimate sensitivity and unambiguous identification , particularly in complex biological matrices where target peptide concentrations are exceedingly low, LC-MS/MS is the superior technique . Its ability to provide structural information through fragmentation and its exceptional signal-to-noise ratios make it the gold standard for quantitative proteomics and biomarker discovery.
-
For routine analyses where picomole to high-femtomole sensitivity is sufficient , and when cost and ease of use are major considerations, HPLC-FLD presents a robust and reliable alternative . The derivatization with this compound provides a significant enhancement in fluorescence, allowing for sensitive detection with less complex instrumentation.
Researchers should carefully consider their analytical needs, sample complexity, and available resources when selecting the most appropriate method for their peptide quantification studies.
References
Evaluating 2-(2-Bromoethoxy)naphthalene as a derivatizing agent for phenolic compounds
A comprehensive analysis of derivatizing agents for the sensitive detection of phenolic compounds is crucial for researchers in analytical chemistry, drug development, and environmental science. While the naphthalene-based compound 2-(2-Bromoethoxy)naphthalene has been considered as a potential derivatizing agent, a thorough review of scientific literature reveals a notable absence of published studies detailing its use for the derivatization of phenolic compounds. Therefore, this guide provides a comparative evaluation of two well-established and widely used fluorescent labeling reagents: Dansyl chloride and 2-(9-carbazole)-ethyl-chloroformate (CEOC).
This guide will delve into the performance characteristics, experimental protocols, and reaction mechanisms of these two agents, providing researchers with the necessary information to select the most suitable derivatizing agent for their analytical needs.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent is often dictated by factors such as reaction efficiency, sensitivity of detection, and stability of the resulting derivatives. The following table summarizes the key performance parameters for Dansyl chloride and 2-(9-carbazole)-ethyl-chloroformate based on available experimental data.
| Parameter | Dansyl Chloride | 2-(9-carbazole)-ethyl-chloroformate (CEOC) |
| Reaction Time | 30 - 60 minutes | 5 - 20 minutes |
| Reaction Temperature | Room temperature to 60°C | Room temperature |
| Derivative Stability | Generally good, can be stored for extended periods.[1] | Derivatives are very stable and can be analyzed for at least 1 week.[2] |
| Detection Method | Fluorescence, Mass Spectrometry | Fluorescence |
| Excitation Wavelength (λex) | ~335 nm | 293 nm[2] |
| Emission Wavelength (λem) | ~520 nm | 360 nm[2] |
| Limits of Detection (LOD) | ng/mL to µg/mL range[3] | fmol range[2] |
| Reactivity | Reacts with primary and secondary amines, and phenolic hydroxyl groups.[1] | Reacts with phenolic hydroxyl groups.[2] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and accurate results. Below are the methodologies for the derivatization of phenolic compounds using Dansyl chloride and 2-(9-carbazole)-ethyl-chloroformate.
Derivatization Protocol for Dansyl Chloride
This protocol is adapted for the derivatization of phenolic compounds in cellular extracts for LC-MS analysis.[4]
Materials:
-
Sample containing phenolic compounds
-
Dansyl chloride solution (5 mg/mL in acetone or 20 mg/mL in acetonitrile)[4][5]
-
Sodium carbonate/bicarbonate buffer (250 mM, pH 9.3) or sodium carbonate (2.0 M, pH 11.0)[4][5]
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (2 M in ACN)
-
Sodium hydroxide (250 mM)
-
Reaction vials
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Transfer 20 µL of the sample to a 1.5 mL reaction vial.
-
Add 10 µL of 250 mM sodium carbonate/bicarbonate buffer (pH 9.3).[4]
-
Add 20 µL of the Dansyl chloride solution (20 mg/mL in ACN).[4]
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 60°C for 60 minutes.[4]
-
To quench the excess Dansyl chloride, add 5 µL of 250 mM NaOH and incubate at 40°C for 10 minutes.[4]
-
Neutralize the excess NaOH by adding 5 µL of 2 M formic acid in ACN.[4]
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC or LC-MS analysis.
Derivatization Protocol for 2-(9-carbazole)-ethyl-chloroformate (CEOC)
This protocol is designed for the derivatization of phenols for HPLC analysis with fluorescence detection.[2]
Materials:
-
Sample containing phenolic compounds
-
2-(9-carbazole)-ethyl-chloroformate (CEOC) solution (1.0 x 10⁻³ mol/L in anhydrous acetonitrile)[2]
-
Borate buffer (0.2 mol/L, pH 9.0)[2]
-
Ammonia solution (10%, w/w)[2]
-
Reaction vials
Procedure:
-
To a reaction vial, add 100 µL of the phenol solution.[2]
-
Add 100 µL of 0.2 mol/L borate buffer (pH 9.0).[2]
-
Add 100 µL of the CEOC solution in acetonitrile.[2]
-
Allow the reaction to proceed for 20 minutes at room temperature.[2]
-
Add 50 µL of 10% ammonia solution to quench the excess CEOC reagent.[2]
-
The derivatized sample is ready for injection into the HPLC system.
Reaction Mechanisms and Experimental Workflow
Visualizing the chemical reactions and the overall experimental process can aid in understanding and implementing these derivatization techniques.
Caption: Reaction mechanisms for the derivatization of phenolic compounds.
Caption: General experimental workflow for pre-column derivatization.
Discussion and Future Perspectives
The choice between Dansyl chloride and 2-(9-carbazole)-ethyl-chloroformate will depend on the specific requirements of the analysis. CEOC offers a faster reaction at room temperature and potentially lower detection limits, making it suitable for high-throughput screening and trace analysis.[2] Dansyl chloride, while requiring a longer reaction time and sometimes elevated temperatures, is a versatile reagent that can also derivatize primary and secondary amines, which could be advantageous in broader metabolomic studies.[1]
Regarding this compound, its structure suggests it could function as a derivatizing agent for phenols via a Williamson ether synthesis mechanism, where the phenolic hydroxyl group, activated by a base, would displace the bromide. This would introduce a naphthalene moiety, a known fluorophore, onto the phenolic compound, enabling sensitive fluorescence detection. However, without experimental validation, its performance characteristics, optimal reaction conditions, and potential interferences remain unknown.
Future research is warranted to investigate the potential of this compound as a derivatizing agent for phenolic compounds. Such studies should focus on optimizing the derivatization protocol, evaluating its performance in terms of reaction yield, derivative stability, and detection sensitivity, and comparing it directly with established reagents like Dansyl chloride and CEOC. This would provide valuable data for the analytical community and potentially expand the toolkit of derivatizing agents available for the analysis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
A Comparative Guide to the Reactivity of 2-(2-Bromoethoxy)naphthalene and Other Bromoalkyl Reagents
Factors Influencing Bromoalkane Reactivity
The reactivity of bromoalkanes in nucleophilic substitution reactions is primarily governed by two key factors:
-
Steric Hindrance: The degree of substitution and the bulk of the groups surrounding the carbon atom bearing the bromine atom (the α-carbon) and the adjacent carbon (the β-carbon) play a crucial role. Increased steric hindrance impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction, leading to a significant decrease in the reaction rate.[1][2]
-
Carbocation Stability: For reactions proceeding through a unimolecular nucleophilic substitution (SN1) mechanism, the stability of the intermediate carbocation is paramount. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations.[3]
The interplay of these factors determines the preferred reaction pathway (SN1 vs. SN2) and the overall reaction rate.[3]
Predicted Reactivity Profile of 2-(2-Bromoethoxy)naphthalene
This compound is a primary bromoalkane. In the absence of significant steric hindrance, primary bromoalkanes typically favor the SN2 pathway.[4] The structure of this compound features a naphthyl group separated from the reactive C-Br bond by an ethoxy linker. This linker is expected to have a minimal steric impact on the α-carbon, suggesting that this compound should readily undergo SN2 reactions.
Comparative Data
To provide a framework for understanding the reactivity of this compound, the following table compares its predicted reactivity with that of a simple primary bromoalkane (1-bromobutane) and a sterically hindered primary bromoalkane (1-bromo-2,2-dimethylpropane, or neopentyl bromide).
| Reagent | Structure | Class | Expected Primary Mechanism | Predicted Relative SN2 Rate |
| This compound |
| Primary | SN2 | High |
| 1-Bromobutane |
| Primary | SN2 | High (Reference) |
| 1-Bromo-2,2-dimethylpropane |
| Primary (Sterically Hindered) | SN1 (with rearrangement) or very slow SN2 | Extremely Low (~10⁻⁵ vs. Ethyl Bromide)[1] |
Note: The relative SN2 rate for this compound is a prediction based on its structure and is expected to be comparable to other unhindered primary bromoalkanes. Experimental verification is recommended.
Experimental Protocols
To empirically determine and compare the reactivity of this compound against other bromoalkyl reagents, a kinetic study can be performed. The following protocol outlines a general procedure for monitoring an SN2 reaction with a common nucleophile, such as sodium iodide in acetone (a Finkelstein reaction).
Objective: To determine the relative rates of reaction of this compound and other bromoalkanes with sodium iodide in acetone.
Materials:
-
This compound
-
Reference bromoalkanes (e.g., 1-bromobutane, 1-bromo-2,2-dimethylpropane)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Volumetric flasks
-
Pipettes
-
Thermostated water bath
-
Stopwatch
-
Apparatus for monitoring the reaction (e.g., UV-Vis spectrophotometer, conductivity meter, or equipment for titration)
Procedure:
-
Solution Preparation:
-
Prepare equimolar solutions of each bromoalkane in anhydrous acetone in separate volumetric flasks.
-
Prepare a solution of sodium iodide in anhydrous acetone in a separate volumetric flask. The concentration of the NaI solution should be the same as the bromoalkane solutions.
-
-
Reaction Setup:
-
Equilibrate the solutions of the bromoalkanes and sodium iodide to a constant temperature in a thermostated water bath (e.g., 25°C).
-
-
Initiation of Reaction:
-
To initiate the reaction, mix equal volumes of a bromoalkane solution and the sodium iodide solution in a reaction vessel. Start the stopwatch immediately.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the formation of sodium bromide (NaBr), which is insoluble in acetone and will form a precipitate. For more quantitative data, the following methods can be employed:
-
Titration Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a known volume of ice-cold water). The concentration of unreacted iodide can be determined by titration with a standardized solution of sodium thiosulfate.[5]
-
Conductivity Measurement: The formation of ionic NaBr from the less ionic NaI can lead to a change in the conductivity of the solution, which can be monitored over time.[5]
-
Spectroscopic Method: If the reactants or products have a distinct UV-Vis absorbance, the change in concentration can be monitored spectrophotometrically.
-
-
Data Analysis:
-
For an SN2 reaction, the rate law is typically second order: Rate = k[Bromoalkane][I⁻].
-
By plotting the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a simple second-order reaction), the rate constant (k) can be determined from the slope of the line.[6]
-
The relative reactivity can be determined by comparing the rate constants of the different bromoalkanes under the same experimental conditions.
-
Mandatory Visualization
Caption: Workflow for the comparative kinetic analysis of bromoalkyl reagents.
References
Safety Operating Guide
Proper Disposal of 2-(2-Bromoethoxy)naphthalene: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental protection. This guide provides detailed procedures for the proper disposal of 2-(2-Bromoethoxy)naphthalene, a halogenated organic compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety and meeting regulatory requirements.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information. The following general safety precautions should always be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][4] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][5][6]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames, as it may be combustible.[2][7]
Waste Characterization and Segregation
Proper waste disposal begins with accurate categorization.[8] this compound is classified as a halogenated organic compound due to the presence of bromine.[9][10] This classification is crucial for proper waste stream management.
-
Segregation is Key: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[9][10][11][12] Co-mingling these waste streams can lead to dangerous chemical reactions and significantly increases disposal costs, as halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[10][13]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][11]
A logical diagram for waste segregation is provided below.
Disposal Protocol: From Generation to Collection
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Select an Appropriate Container:
-
Properly Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[13]
-
The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Toxic").[8]
-
The accumulation start date (the date the first drop of waste is added).[8][15]
-
The name of the principal investigator and the laboratory location.
-
-
Step 2: Waste Accumulation and Storage
-
Adding Waste:
-
Storage in a Satellite Accumulation Area (SAA):
Step 3: Arranging for Disposal
-
Monitor Accumulation Limits:
-
Request a Pickup:
-
Once the container is 90% full or approaching its storage time limit, arrange for its removal.[15]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[16]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.[15]
-
Do not transport hazardous waste yourself.[17] Trained EHS personnel will collect the waste directly from your laboratory's SAA.[17]
-
Quantitative Data for Hazardous Waste Storage
| Parameter | Regulatory Limit | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [16][17] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) of P-listed waste | [15][16] |
| Maximum Storage Time | 6 to 12 months from the accumulation start date | [14][15][16] |
| Container Fill Level | Do not exceed 90% capacity | [12][15] |
Note: These are general guidelines based on EPA regulations. Your local or institutional limits may be stricter. Always consult your EHS office for specific requirements.
Emergency Procedures: Spills and Decontamination
-
Spill Response: In the event of a small spill within a fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds. For larger spills, or any spill outside of a containment area, evacuate the immediate area, alert personnel, and contact your institution's EHS for emergency response.[18]
-
Decontamination:
-
Triple-rinse any "empty" containers that held this compound with a suitable solvent (e.g., ethanol or acetone).[17]
-
The rinseate must be collected and disposed of as hazardous waste in your halogenated organic waste container.[17]
-
Once triple-rinsed, the original container can often be disposed of as regular lab glass or plastic, after defacing the label.[17]
-
The workflow for proper disposal is visualized in the diagram below.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. geneseo.edu [geneseo.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. bucknell.edu [bucknell.edu]
- 10. theory.labster.com [theory.labster.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. vumc.org [vumc.org]
- 18. static.igem.org [static.igem.org]
Personal protective equipment for handling 2-(2-Bromoethoxy)naphthalene
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Bromoethoxy)naphthalene was not located. The following guidance is based on the safety profiles of structurally related compounds, including other brominated naphthalenes and naphthalene itself. It is imperative to treat this compound with caution as a substance with unconfirmed toxicological properties and to handle it in accordance with the highest laboratory safety standards.
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The procedures outlined are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Quantitative Data
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Primary concerns include severe skin and eye irritation or burns, respiratory tract irritation, and potential harm if swallowed.[1][2][3][4][5][6][7] The naphthalene moiety suggests a potential for carcinogenicity and high toxicity to aquatic life.[8][9][10][11][12]
Table 1: Physicochemical and Hazard Data of Related Naphthalene Compounds
| Property | Naphthalene | 2-(Bromomethyl)naphthalene | 1-(2-Bromoethyl)naphthalene |
|---|---|---|---|
| CAS Number | 91-20-3 | 939-26-4 | 13686-49-2 |
| Molecular Formula | C₁₀H₈ | C₁₁H₉Br | C₁₂H₁₁Br |
| Appearance | White crystalline solid | Solid | Not Specified |
| Melting Point | 80-82 °C[13] | Not Specified | Not Specified |
| Boiling Point | 218 °C[13] | Not Specified | Not Specified |
| GHS Hazards | Flammable solid, Harmful if swallowed, Suspected of causing cancer, Very toxic to aquatic life.[9][12] | Causes severe burns, Risk of serious eye damage, May cause skin sensitization.[1] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent personal exposure. All PPE should be removed before leaving the laboratory area.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Guidelines |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][10][14] A face shield offers broader protection but should be used with goggles.[15][16] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber), Lab coat or chemical-resistant coveralls, Closed-toe shoes. | Prevents skin contact, which can cause severe irritation or burns.[1][8] Gloves should be changed frequently, especially if contaminated.[8] Clothing worn during handling should be washed separately from other laundry.[17] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[6][14] Follow OSHA respirator regulations (29 CFR 1910.134).[6] |
Operational and Handling Plan
A systematic approach to handling ensures safety from receipt to disposal. All operations involving this chemical must be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store in a cool, dry, well-ventilated, and designated corrosives area.[2][6]
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents and acids.[1] Store locked up and away from heat, sparks, or open flames.[8][9][11]
-
Container Integrity: Keep containers tightly sealed when not in use.[2][5][6][7]
Step 2: Chemical Handling and Use
-
Engineering Controls: All weighing and transfers must be conducted in a chemical fume hood with a certified face velocity of at least 100 feet per minute.[8] Facilities must be equipped with an eyewash station and a safety shower in close proximity.[2][14]
-
Safe Handling:
-
Assemble all necessary equipment and materials inside the fume hood before starting.
-
Don all required PPE as specified in Table 2.
-
Carefully open the container.
-
Avoid generating dust.[2][9][10][13] If the material is a solid, handle it gently.
-
Use only spark-proof tools and explosion-proof equipment if the material is flammable.[9][10][14]
-
Step 3: Spill and Emergency Response
-
Spill Cleanup:
-
Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste.[9][10] Do not create dust.
-
Clean the spill area thoroughly with soap and water.
-
Collect all cleanup materials for disposal as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][9]
-
Disposal Plan
-
Waste Characterization: All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][6][7][9][10] Do not allow the chemical to enter drains or waterways.[1][10]
Procedural Workflow Visualization
The following diagram outlines the essential workflow for safely handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. static.igem.org [static.igem.org]
- 9. geneseo.edu [geneseo.edu]
- 10. fishersci.com [fishersci.com]
- 11. puhsd.keenan.newlook.safeschoolssds.com [puhsd.keenan.newlook.safeschoolssds.com]
- 12. carlroth.com [carlroth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 16. westlake.com [westlake.com]
- 17. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
